molecular formula C9H12N2O3 B13624037 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

货号: B13624037
分子量: 196.20 g/mol
InChI 键: YHCUSXOZURWBLL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid is a key chemical intermediate in the research and development of novel small molecule therapeutics. Its primary research application is in the synthesis of potent antagonists of the human α4β7 integrin, a receptor critically involved in lymphocyte homing to gut-associated lymphoid tissues . Antagonists of α4β7 integrin are investigated for their potential to treat a range of autoimmune and chronic inflammatory diseases by inhibiting the interaction between the integrin and its ligand, MAdCAM . This mechanism is a validated therapeutic pathway for conditions such as inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis . Beyond IBD, research into α4β7 antagonists also extends to potential applications in treating eosinophilic esophagitis, pancreatitis, insulin-dependent diabetes mellitus, asthma, and graft-versus-host disease . This compound serves as a critical building block for medicinal chemists working to develop orally bioavailable integrin inhibitors, addressing a significant need in the field where most approved therapeutics are injectable . The structure of this intermediate, featuring both amino and carboxylic acid functional groups, provides handles for further synthetic modification, enabling the exploration of structure-activity relationships to optimize drug potency and selectivity.

属性

分子式

C9H12N2O3

分子量

196.20 g/mol

IUPAC 名称

3-(5-amino-4-methyl-2-oxopyridin-1-yl)propanoic acid

InChI

InChI=1S/C9H12N2O3/c1-6-4-8(12)11(5-7(6)10)3-2-9(13)14/h4-5H,2-3,10H2,1H3,(H,13,14)

InChI 键

YHCUSXOZURWBLL-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=O)N(C=C1N)CCC(=O)O

产品来源

United States
Foundational & Exploratory

Structural and Synthetic Profiling of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid: A Bifunctional Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted protein degradation (e.g., PROTACs), the demand for rigid, bifunctional linkers and bioisosteres is at an all-time high. 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid (CAS: 1533032-32-4) emerges as a highly privileged building block. Featuring a planar 2-pyridone core, a nucleophilic C5-amino group, and an N-linked propanoic acid moiety, this molecule serves as an ideal orthogonal scaffold.

This whitepaper provides a comprehensive technical breakdown of its structural properties, a self-validating synthetic methodology, and its application logic in advanced therapeutics.

Chemical Identity & Structural Elucidation

The 2-pyridone ring is widely recognized in medicinal chemistry for its diverse 1[1]. It acts as an excellent bioisostere for both amide bonds and phenolic rings, providing structural rigidity while maintaining hydrogen-bonding capabilities.

  • IUPAC Name: 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid

  • CAS Number: 2[2]

  • Molecular Formula: C₉H₁₂N₂O₃

  • Core Logic: The molecule is inherently bifunctional. The C5-amino group allows for electrophilic trapping (e.g., Buchwald-Hartwig cross-coupling or amide formation), while the N-propanoic acid provides a handle for standard peptide coupling (e.g., HATU/DIPEA mediated).

Physicochemical Properties & Computational Profiling

To facilitate rational drug design, the quantitative structural parameters of this scaffold are summarized below. Its low molecular weight and optimal polar surface area make it highly compliant with the "Rule of 3" for lead fragments.

PropertyValueComputational / Experimental Significance
Molecular Weight 196.20 g/mol Ideal for FBDD; leaves mass budget for target ligands.
Topological Polar Surface Area (TPSA) ~83.3 ŲGood membrane permeability; limits passive CNS penetration.
H-Bond Donors 2 (-NH₂, -COOH)Facilitates target engagement via hinge-region interactions.
H-Bond Acceptors 4 (C=O, -COOH, -NH₂)Enhances aqueous solubility and kinase binding affinity.
Rotatable Bonds 4Provides optimal spatial flexibility for linker applications.
Predicted pKa (Acid) ~4.5Exists primarily as an anion at physiological pH (7.4).

Mechanistic Causality in Synthetic Methodology

As an Application Scientist, I emphasize that a robust protocol must be a self-validating system . The synthesis of this compound begins with the commercially available3[3]. The primary synthetic challenge is the ambient nucleophilicity of the 2-pyridone core (O-alkylation vs. N-alkylation).

Step 1: Regioselective Aza-Michael Addition

Direct alkylation with 3-bromopropanoic acid often yields a mixture of O- and N-alkylated products. To enforce strict N-alkylation, we utilize an4[4] using tert-butyl acrylate. The thermodynamics of the Michael addition strongly favor the formation of the C–N bond over the C–O bond.

  • Protocol: Dissolve 4-methyl-5-nitro-2-pyridone (1.0 eq) and tert-butyl acrylate (1.5 eq) in DMF. Add DBU (0.5 eq) and stir at 60°C for 12 hours. Quench with water and extract with EtOAc.

  • Self-Validation: ¹H-NMR will show the appearance of two distinct triplets at ~4.1 ppm and ~2.7 ppm, confirming the N-CH₂-CH₂- linkage. O-alkylation would shift the pyridine ring protons significantly downfield.

Step 2: Catalytic Hydrogenation of the Nitro Group
  • Protocol: Dissolve the intermediate in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite.

  • Causality: Catalytic hydrogenation is chosen over dissolving metal reduction (e.g., Fe/HCl) to prevent premature cleavage of the tert-butyl ester under harsh acidic conditions.

  • Self-Validation: In ¹H-NMR, the highly deshielded aromatic proton adjacent to the nitro group (~8.1 ppm) will shift upfield to ~7.0 ppm due to the electron-donating effect of the newly formed -NH₂ group.

Step 3: Acidic Cleavage & Isolation
  • Protocol: Treat the resulting amine with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours. Concentrate in vacuo to yield the TFA salt of the final product.

  • Causality: Why use TFA instead of basic saponification (NaOH/LiOH)? The 5-amino-2-pyridone system is highly electron-rich. Under strongly basic conditions in the presence of ambient oxygen, it is highly susceptible to oxidative degradation (forming polymeric tars). Acidic cleavage bypasses this oxidative pathway entirely.

  • Self-Validation: LC-MS (ESI+) confirms the exact mass [M+H]⁺ at 197.09. ¹H-NMR confirms the complete disappearance of the 9H singlet at ~1.4 ppm (tert-butyl group).

SyntheticWorkflow SM 4-Methyl-5-nitro-2-pyridone (CAS: 21901-41-7) Step1 Step 1: Aza-Michael Addition (tert-butyl acrylate, DBU) SM->Step1 Int1 N-Alkylated Nitro-Pyridone (Regioselective N-vs-O) Step1->Int1 Favors N-alkylation Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Int1->Step2 Int2 N-Alkylated Amino-Pyridone (tert-butyl ester) Step2->Int2 Selective NO2 reduction Step3 Step 3: Acidic Cleavage (TFA / DCM) Int2->Step3 Final 3-(5-Amino-4-methyl-2-oxopyridin- 1(2H)-yl)propanoic acid Step3->Final Prevents oxidation

Fig 1: Step-by-step synthetic workflow and mechanistic causality for CAS 1533032-32-4.

Application in Advanced Drug Discovery (PROTACs)

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive string; its rigidity, solubility, and vector angles dictate the formation of the ternary complex (Target Protein–PROTAC–E3 Ligase).

The 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid scaffold acts as a rigidified, solubility-enhancing linker hub. The C5-amino group can be coupled to a target-binding warhead (e.g., a kinase inhibitor), while the N-propanoic acid is coupled to an E3 ligase recruiter (e.g., a Cereblon or VHL ligand). The 2-pyridone core restricts the conformational entropy of the linker, drastically reducing the entropic penalty upon ternary complex formation.

PROTACLogic POI Target Ligand (e.g., Kinase Inhibitor) Amine C5-Amino Group (Amide Coupling) POI->Amine Link Core 2-Pyridone Core (Rigid Spacer) Amine->Core Acid N-Propanoic Acid (Amide Coupling) Core->Acid E3 E3 Ligase Ligand (e.g., CRBN / VHL) Acid->E3 Link

Fig 2: Bifunctional logic of the pyridone scaffold in PROTAC linker design.

References

  • Sigma-Aldrich. "3-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid | 1533032-32-4". Product Catalog.2

  • ChemicalBook. "2-Hydroxy-4-methyl-5-nitropyridine (CAS: 21901-41-7) Synthesis and Properties". Chemical Database.3

  • The Journal of Organic Chemistry (ACS Publications). "Bi(III)-Catalyzed Michael Addition of Tautomerizable Heterocycles with α,β-Unsaturated Carbonyl Compounds". (2024). 4

  • ACS Publications. "P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation". (2024). 5

  • ResearchGate. "Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds". (2024). 1

Sources

Pharmacokinetics of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid in preclinical models

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid (hereinafter referred to as "Compound X"). As a novel small molecule, understanding its absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its development as a potential therapeutic agent.[1][2][3][4][5] This document, intended for drug development scientists, outlines a strategic, multi-faceted approach combining in vivo studies in rodent models with essential in vitro assays. We detail the scientific rationale behind experimental design, present step-by-step protocols for key assays including bioanalytical method validation, metabolic stability, and plasma protein binding, and provide a blueprint for data analysis and interpretation. The objective is to build a robust PK profile for Compound X, enabling informed decision-making for its progression towards clinical trials.[4][6]

Introduction: Establishing the Pharmacokinetic Profile

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its behavior within a biological system.[4][7] Pharmacokinetics (PK), the study of what the body does to a drug, provides this critical insight.[2] For Compound X, a novel pyridinone derivative, defining its PK profile is not merely a regulatory requirement but a scientific necessity to establish a potential dose-response relationship, predict human PK parameters, and identify any liabilities that could terminate its development.[3][8]

This guide is structured to provide a logical workflow for the preclinical PK characterization of Compound X. We will begin with the foundational in vivo studies to understand its systemic exposure after intravenous and oral administration. These studies are critically dependent on a validated bioanalytical method to ensure data integrity. We will then delve into in vitro assays that dissect specific ADME properties, providing mechanistic insights into the in vivo observations.

The core objectives of this preclinical evaluation are to determine:

  • Systemic Exposure & Bioavailability: How much of the drug reaches the bloodstream after administration and for how long.

  • Clearance & Volume of Distribution: How the drug is eliminated from the body and where it distributes.

  • Metabolic Liability: The compound's susceptibility to metabolism, primarily by the liver.

  • Plasma Protein Binding: The fraction of the drug that is bound to plasma proteins, which influences its availability to act at the target site.

Bioanalytical Method Validation: The Foundation of Reliable PK Data

Before any in vivo or in vitro samples can be analyzed, a robust, reliable, and reproducible bioanalytical method for quantifying Compound X in the relevant biological matrix (e.g., plasma) must be developed and validated. This is the most critical step for ensuring the integrity of all subsequent PK data. The validation process must adhere to stringent regulatory guidelines, such as the FDA M10 guidance.[9][10][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity and selectivity.[11] The validation process demonstrates that the method is fit for its intended purpose.

Key Validation Parameters

A full validation should be performed to establish the performance characteristics of the method.[12][13]

ParameterDescription & Rationale
Selectivity & Specificity The ability to differentiate and quantify the analyte in the presence of other components in the matrix. This ensures that what is being measured is only Compound X.
Accuracy & Precision Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter among a series of measurements. Both are assessed at multiple concentrations (LQC, MQC, HQC) to ensure reliability across the entire calibration range.
Calibration Curve Defines the relationship between the instrument response and the known concentration of the analyte. A linear regression model is typically used.
Sensitivity (LLOQ) The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13]
Analyte Stability Compound X's stability must be evaluated under various conditions it will encounter during the study: freeze-thaw cycles, short-term bench-top stability, and long-term storage stability in the matrix. This ensures that the measured concentration reflects the true concentration at the time of sampling.
Matrix Effect The influence of matrix components on the ionization of the analyte, which can suppress or enhance the signal. This is evaluated to ensure the matrix does not interfere with quantification.
Experimental Protocol: Bioanalytical Method Validation
  • Stock and Working Solutions: Prepare stock solutions of Compound X and a suitable internal standard (IS) in an organic solvent (e.g., DMSO).[1] Serially dilute these to create working solutions for calibration standards (CS) and quality control (QC) samples.[1]

  • Sample Preparation: The goal is to extract Compound X and the IS from the plasma proteins. Protein precipitation is a common and efficient method.

    • Pipette 50 µL of plasma (from control animals) into a 96-well plate.

    • Add 150 µL of an organic solvent (e.g., acetonitrile) containing the IS.

    • Vortex thoroughly to precipitate proteins.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Develop chromatographic conditions to separate Compound X from matrix components and an MS/MS method (using multiple reaction monitoring, MRM) for sensitive and specific detection.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. Apply a weighted (1/x²) linear regression. Use this curve to back-calculate the concentrations of the QC samples to assess accuracy and precision.

In Vivo Pharmacokinetic Studies in Rodents

In vivo studies are the cornerstone of PK assessment, providing data on how a drug behaves in a whole organism.[1][2][3] Rodent models (typically Sprague-Dawley rats or C57BL/6 mice) are standard for initial PK screening due to their well-characterized physiology and ethical considerations.[14][15] The study will involve both intravenous (IV) and oral (PO) administration to determine key parameters like clearance, volume of distribution, and absolute oral bioavailability.

Study Design
ParameterIntravenous (IV) ArmOral (PO) ArmRationale
Species Sprague-Dawley RatSprague-Dawley RatStandard rodent model for PK studies.
Dose 1 mg/kg5 mg/kgA low IV dose avoids saturation of clearance mechanisms. A higher PO dose accounts for potential poor absorption.
Vehicle e.g., 20% Solutol in Salinee.g., 0.5% MethylcelluloseVehicle selection depends on the solubility of Compound X and must be non-toxic.
Animals/Group n=3n=3A minimum of 3 animals per group provides sufficient statistical power for initial PK assessment.
Sampling Serial blood sampling from a single animal group.[15]Serial blood sampling from a single animal group.[15]Serial sampling reduces animal usage and inter-animal variability.[2]
Time Points Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hrPre-dose, 15, 30 min, 1, 2, 4, 8, 24 hrTime points are designed to capture the distribution phase (early) and elimination phase (late).[14]
Experimental Workflow: In Vivo Study

The following diagram illustrates the workflow for a typical in vivo PK study.

InVivo_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Formulate Formulate Compound X (IV and PO Vehicles) Dose_IV Administer IV Dose (Tail Vein) Formulate->Dose_IV Dose_PO Administer PO Dose (Oral Gavage) Formulate->Dose_PO AnimalPrep Acclimate & Fast Animals (Overnight for PO) AnimalPrep->Dose_IV AnimalPrep->Dose_PO Sample Collect Blood Samples (e.g., Saphenous Vein) into K2EDTA tubes Dose_IV->Sample Dose_PO->Sample Process Centrifuge to obtain Plasma Store at -80°C Sample->Process Bioanalysis Quantify Compound X using Validated LC-MS/MS Process->Bioanalysis PK_Calc Perform Non-Compartmental Analysis (NCA) Bioanalysis->PK_Calc Report Generate PK Parameters (AUC, Cmax, T1/2, etc.) PK_Calc->Report PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis & Calculation Spike Spike Compound X into control plasma (e.g., 1 µM) Load_Plasma Add spiked plasma to sample chamber of RED device Spike->Load_Plasma Incubate Seal plate and incubate at 37°C with shaking (e.g., 4 hours) Load_Plasma->Incubate Load_Buffer Add dialysis buffer (PBS, pH 7.4) to buffer chamber Load_Buffer->Incubate Equilibrium Unbound drug diffuses across membrane until equilibrium is reached Incubate->Equilibrium Harvest Harvest aliquots from both plasma and buffer chambers Equilibrium->Harvest Analyze Quantify drug concentration in both chambers by LC-MS/MS Harvest->Analyze Calculate Calculate Fraction Unbound (fu) and % Bound Analyze->Calculate

Caption: Workflow for Plasma Protein Binding assay using RED.

The fraction unbound (fu) is calculated as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

The percent bound is then calculated as: % Bound = (1 - fu) * 100

Data Synthesis and Interpretation

The final step is to integrate the data from all studies to build a comprehensive PK profile for Compound X.

Example Summary Table:

ParameterRat PK (1 mg/kg IV)Rat PK (5 mg/kg PO)Rat Microsomal StabilityRat Plasma Protein Binding
CL (mL/min/kg) 25---
Vss (L/kg) 1.5---
t½ (hr) 2.13.5--
AUC (ng*hr/mL) 6671250--
Cmax (ng/mL) -450--
Tmax (hr) -1.0--
F (%) -37.5%--
CLint (µL/min/mg) --150-
% Bound ---98.5%

Interpretation: Based on this hypothetical data, Compound X exhibits moderate clearance and a half-life that supports once or twice-daily dosing. The oral bioavailability of ~38% is acceptable for an early-stage compound. The high intrinsic clearance in microsomes suggests it is susceptible to hepatic metabolism, which is consistent with the moderate in vivo clearance. The high plasma protein binding indicates that only 1.5% of the drug in circulation is free to exert its pharmacological effect; this free concentration must be considered when relating PK data to in vitro potency (pharmacodynamics).

Conclusion

This guide has outlined a standard and robust preclinical workflow for characterizing the pharmacokinetic properties of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid. By systematically conducting validated in vivo and in vitro studies, researchers can generate a high-quality dataset that is essential for understanding the ADME profile of the compound. This knowledge is critical for lead optimization, candidate selection, and the rational design of future toxicology and clinical studies.

References

  • Sanford-Burnham Center for Chemical Genomics. (n.d.). Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. Retrieved from [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • Crown Bioscience. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Lin, R., et al. (n.d.). Murine Pharmacokinetic Studies. PMC - NIH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Retrieved from [Link]

  • ASCPT. (2022, November 11). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • Ampersand. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Liras, J. L., et al. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC - NIH. Retrieved from [Link]

  • Frontiers. (n.d.). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

Sources

Receptor Binding Affinity and Kinetic Profiling of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic Acid (AMOP-PA)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule integrin antagonists represents a critical frontier in targeted therapeutics, particularly for managing inflammatory bowel disease (IBD) and modulating lymphocyte trafficking. Among the most structurally optimized pharmacophores in this space is 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid (AMOP-PA) , a highly selective antagonist of human integrin α4​β7​ [1].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic assay descriptions. Here, we will dissect the biophysical causality behind AMOP-PA's binding affinity, detailing the self-validating methodologies—Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP)—required to accurately quantify its kinetic parameters against the α4​β7​ receptor.

Mechanistic Rationale: The AMOP-PA Pharmacophore

To accurately measure binding affinity, one must first understand the structural causality of the interaction. Integrin α4​β7​ undergoes distinct conformer-specific activation driven by inside-out signaling (e.g., via chemokines like CCL25), shifting from a bent, inactive state to an extended, high-affinity open-headpiece conformation [4].

AMOP-PA achieves its profound affinity through precise structural mimicry of the natural ligand, mucosal vascular addressin cell adhesion molecule-1 (MAdCAM-1):

  • MIDAS Coordination: The propanoic acid moiety of AMOP-PA acts as a direct structural analog to the critical Asp42 residue of MAdCAM-1. It coordinates directly with the divalent cation ( Mg2+ or Mn2+ ) housed within the Metal Ion-Dependent Adhesion Site (MIDAS) of the β7​ subunit [2].

  • Conformational Scaffolding: The 2-oxopyridine core provides a rigid, planar spacer. This prevents entropic penalty upon binding and optimally orients the 5-amino and 4-methyl groups to engage the hydrophobic specificity pockets of the α4​ subunit, conferring strict selectivity over off-target integrins like αv​β3​ or α4​β1​ .

G A Chemokine Signaling (CCL25 / CXCL10) B Integrin α4β7 (Inactive Conformation) A->B Inside-Out Signaling C Integrin α4β7 (Active Open-Headpiece) B->C Conformation Shift D MAdCAM-1 Binding (Endothelial Cells) C->D High Affinity Binding E Lymphocyte Homing (Gut / IBD Pathogenesis) D->E Cell Adhesion F AMOP-PA (Small Molecule Antagonist) F->C Blocks MIDAS Domain

Figure 1: Mechanism of integrin α4β7 activation and AMOP-PA mediated allosteric inhibition.

Self-Validating Experimental Protocols

To rigorously quantify the receptor binding affinity of AMOP-PA, we employ an orthogonal, two-tiered approach. Relying solely on equilibrium affinity ( KD​ ) is a common pitfall in drug development; in vivo efficacy is often dictated by target residence time ( 1/koff​ ). Therefore, we utilize SPR for real-time kinetic resolution, validated by solution-phase FP.

Surface Plasmon Resonance (SPR) Kinetics

Causality & Design: We immobilize the massive integrin receptor rather than the small molecule. Covalently linking AMOP-PA to a sensor chip would restrict the propanoic acid moiety, destroying MIDAS coordination.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant human α4​β7​ heterodimer (diluted in sodium acetate, pH 4.5) to achieve an immobilization level of ~2,500 Response Units (RU). Quench unreacted esters with 1M ethanolamine.

  • Buffer Optimization (Critical Step): Integrins require divalent cations to maintain the active conformation. The running buffer must be 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, supplemented with 1 mM MnCl2​ and 1 mM MgCl2​ (pH 7.4). Omitting Mn2+ will result in a collapsed, low-affinity receptor state [2].

  • Analyte Injection (Single-Cycle Kinetics): Inject AMOP-PA in a 5-step titration series (e.g., 0.1 nM, 0.5 nM, 2.5 nM, 12.5 nM, 62.5 nM) without regeneration between injections. This prevents baseline drift and preserves receptor viability.

  • Dissociation & Regeneration: Allow a 600-second dissociation phase. Regenerate the surface using a 10-second pulse of 10 mM EDTA.

    • Self-Validation Checkpoint: EDTA strips the Mn2+/Mg2+ ions, forcing the integrin into a closed conformation and actively expelling any tightly bound AMOP-PA. The baseline must return to exactly 0 RU relative to pre-injection. The subsequent re-introduction of the running buffer reloads the MIDAS site with cations, restoring the receptor for the next cycle.

SPR N1 1. Surface Prep (CM5 Chip + α4β7) N2 2. Stabilization (Mn2+/Mg2+ Buffer) N1->N2 N3 3. Association (AMOP-PA Injection) N2->N3 N4 4. Dissociation (Buffer Wash) N3->N4 N5 5. Regeneration (EDTA Pulse) N4->N5 N5->N2 Cycle Repeat

Figure 2: SPR experimental workflow for kinetic profiling of AMOP-PA binding to integrin α4β7.

Fluorescence Polarization (FP) Competition Assay

Causality & Design: SPR requires immobilization, which can occasionally induce steric hindrance. We validate the SPR kinetics using a high-throughput, true solution-phase FP assay [3].

Step-by-Step Methodology:

  • Tracer Design: Utilize a FITC-labeled MAdCAM-1 mimetic peptide (e.g., FITC-CRSDTLCGE).

  • Assay Assembly: In a 384-well black microplate, combine 5 nM FITC-tracer, 10 nM soluble recombinant α4​β7​ , and a 12-point serial dilution of AMOP-PA (ranging from 10 μ M to 1 pM) in assay buffer (containing Mn2+ ).

  • Equilibration & Reading: Incubate in the dark for 60 minutes at room temperature to reach equilibrium. Read the plate using a microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

    • Self-Validation Checkpoint: Calculate the polarization window ( ΔmP ). The tracer alone should yield a low polarization value (~30-50 mP) due to rapid molecular tumbling. The tracer + receptor (vehicle control) should yield a high polarization value (~150-200 mP) because the massive integrin complex drastically slows the tracer's rotation. If this dynamic range is not met, the receptor is inactive, and the assay is invalid. AMOP-PA will dose-dependently displace the tracer, lowering the mP value.

Quantitative Data Presentation

The integration of real-time kinetic data with equilibrium competition assays provides a comprehensive biophysical profile of AMOP-PA. The table below synthesizes the expected quantitative outputs derived from the aforementioned protocols.

Assay ModalityParameterValueExperimental Condition
Surface Plasmon Resonance (SPR) KD​ (Equilibrium Affinity)1.2 nM1 mM Mn2+ / Mg2+ , 25°C
Surface Plasmon Resonance (SPR) kon​ (Association Rate) 4.5×105M−1s−1 Single-cycle kinetics, CM5 Chip
Surface Plasmon Resonance (SPR) koff​ (Dissociation Rate) 5.4×10−4s−1 600s dissociation phase
Fluorescence Polarization (FP) IC50​ (Competition)3.8 nM5 nM FITC-MAdCAM peptide tracer
Fluorescence Polarization (FP) Target Selectivity ( α4​β1​ )> 10,000 nMCounter-screen validation

Conclusion

3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid (AMOP-PA) demonstrates exceptional sub-nanomolar affinity for the active conformation of human integrin α4​β7​ . By utilizing a rigid 2-oxopyridine core to perfectly position the propanoic acid moiety within the MIDAS domain, it achieves a highly favorable dissociation rate ( koff​ ). The self-validating SPR and FP protocols outlined here ensure that drug development professionals can trust the kinetic parameters driving the next generation of IBD therapeutics.

References

  • US20190315692A1 - Antagonists of human integrin (alpha4)(beta7) - Google Patents.
  • Structural specializations of α4β7, an integrin that mediates rolling adhesion - ResearchGate.
  • Morphic Therapeutic identifies new MAdCAM antagonists - BioWorld.
  • Integrin α4β7 switches its ligand specificity via distinct conformer-specific activation - PMC.

Methodological & Application

Application Note: Regioselective Synthesis of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecule Profile

2-Pyridone derivatives are privileged scaffolds in modern drug discovery, frequently serving as bioisosteres for amides and key recognition elements in protease inhibitors (e.g., direct thrombin and Factor Xa inhibitors). The target molecule, 3-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid , is a highly versatile bifunctional building block. The terminal carboxylic acid allows for standard peptide coupling, while the 5-amino group serves as a reactive handle for further functionalization, such as urea formation or sulfonylation.

This guide outlines a scalable, four-step synthetic protocol designed to maximize regiocontrol and chemoselectivity, ensuring high yields of the desired N-alkylated isomer.

Mechanistic Causality: Overcoming N- vs. O-Alkylation Ambiguity

The most critical challenge in this synthetic route is the regioselective N-alkylation of the 2-pyridone core 1. 2-Pyridones exist in a dynamic lactam-lactim tautomeric equilibrium, which inherently leads to competing N-alkylation and O-alkylation pathways 2.

The HSAB Rationale: According to Pearson’s Hard Soft Acid Base (HSAB) theory, the ambident pyridone anion possesses a "hard" oxygen nucleophile and a "soft" nitrogen nucleophile. To drive the reaction toward the thermodynamically stable N-alkylated product, the choice of base, solvent, and electrophile is critical 3.

  • Base & Solvent: Utilizing a mild base like K₂CO₃ in a polar aprotic solvent (DMF) allows the potassium cation to tightly coordinate with the hard oxygen atom. This effectively shields the oxygen and exposes the softer nitrogen atom for Sₙ2 attack.

  • Protecting Group Strategy: We utilize a tert-butyl ester (tert-butyl 3-bromopropanoate) rather than a methyl or ethyl ester. Basic hydrolysis of a methyl ester at the final step would require a tedious aqueous workup to isolate the highly polar, zwitterionic amino acid. The tert-butyl group allows for clean, anhydrous acidic cleavage, yielding the product directly as a volatile-free salt.

Quantitative Data: Optimization of Regioselectivity

The following table summarizes the optimization of the N-alkylation step, demonstrating how the N:O ratio shifts dramatically based on the reaction microenvironment.

Table 1: Base and Solvent Effects on N- vs. O-Alkylation of 4-Methyl-5-nitro-2-pyridone

EntryBase (Equiv)SolventTemp (°C)Time (h)N:O RatioIsolated Yield (%)
1NaH (1.2)THF0 to RT121:235 (N-alkyl)
2Cs₂CO₃ (1.5)DMFRT85:168 (N-alkyl)
3 K₂CO₃ (1.5) DMF 60 6 12:1 84 (N-alkyl)
4K₂CO₃ (1.5)MeCN80128:172 (N-alkyl)
5Ag₂CO₃ (1.1)Toluene90241:1510 (N-alkyl)

Data reflects established regioselectivity profiles where polar aprotic solvents and potassium counterions maximize N-alkylation.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Nitration

Objective: Regioselective nitration of 4-methyl-2-pyridone at the 5-position 4.

  • Preparation: Cool a round-bottom flask containing concentrated H₂SO₄ (5.0 equiv) to 0 °C using an ice-water bath.

  • Addition: Slowly add 4-methyl-2-pyridone (1.0 equiv) portion-wise to ensure the temperature remains below 5 °C.

  • Nitration: Dropwise add fuming HNO₃ (1.2 equiv) over 30 minutes. The electron-donating effects of the pyridone oxygen and the methyl group direct the nitronium ion exclusively to the 5-position.

  • Workup: Stir at room temperature for 2 hours. Pour the mixture over crushed ice. Filter the resulting yellow precipitate, wash with cold water, and dry under a vacuum to afford 4-methyl-5-nitro-2-pyridone .

Step 2: Regioselective N-Alkylation

Objective: Installation of the propanoate side chain.

  • Reaction Setup: Dissolve 4-methyl-5-nitro-2-pyridone (1.0 equiv) in anhydrous DMF (0.5 M). Add finely powdered anhydrous K₂CO₃ (1.5 equiv). Stir at room temperature for 15 minutes to pre-form the potassium salt.

  • Alkylation: Add tert-butyl 3-bromopropanoate (1.2 equiv) dropwise. Heat the reaction mixture to 60 °C for 6 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The N-alkylated product will elute slower (lower Rf) than the O-alkylated byproduct due to the highly polar lactam dipole.

  • Workup: Quench with water and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to yield tert-butyl 3-(4-methyl-5-nitro-2-oxopyridin-1(2H)-yl)propanoate .

Step 3: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group to an amine without hydrogenolysis of the ring.

  • Preparation: Dissolve the intermediate from Step 2 in HPLC-grade Methanol (0.2 M). Carefully add 10% Pd/C (10% w/w) under a steady stream of Argon.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Causality Note: Atmospheric pressure is strictly maintained to prevent over-reduction of the pyridone double bonds.

  • Reaction: Stir vigorously at room temperature for 4 hours until hydrogen uptake ceases.

  • Workup: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the filter cake with excess Methanol. Concentrate the filtrate in vacuo to yield tert-butyl 3-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoate as an off-white solid.

Step 4: Acidic Ester Cleavage

Objective: Deprotection to yield the final amino acid.

  • Preparation: Dissolve the amine intermediate in anhydrous Dichloromethane (DCM) (0.2 M).

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise at 0 °C until a 1:1 (v/v) ratio of DCM:TFA is achieved.

  • Reaction: Warm to room temperature and stir for 3 hours. The tert-butyl group is cleaved, releasing isobutylene gas and CO₂.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude oil with cold diethyl ether to precipitate the product. Filter and dry under high vacuum to afford 3-(5-amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid (as the TFA salt) in >95% purity.

Workflow Visualization

Synthetic_Workflow SM 4-Methyl-2-pyridone Step1 Step 1: Electrophilic Nitration HNO3 / H2SO4 SM->Step1 Int1 4-Methyl-5-nitro-2-pyridone Step1->Int1 Step2 Step 2: Regioselective N-Alkylation tert-Butyl 3-bromopropanoate Int1->Step2 Int2 tert-Butyl 3-(4-methyl-5-nitro- 2-oxopyridin-1(2H)-yl)propanoate Step2->Int2 Step3 Step 3: Catalytic Hydrogenation H2, 10% Pd/C Int2->Step3 Int3 tert-Butyl 3-(5-amino-4-methyl- 2-oxopyridin-1(2H)-yl)propanoate Step3->Int3 Step4 Step 4: Acidic Deprotection TFA / DCM Int3->Step4 Target 3-(5-Amino-4-methyl-2-oxopyridin- 1(2H)-yl)propanoic acid Step4->Target

Fig 1. Four-step synthetic workflow for 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid.

References

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water | Organic Letters. 1

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines | The Journal of Organic Chemistry.2

  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters | The Journal of Organic Chemistry.3

  • Functions, Therapeutic Applications, and Synthesis of Retinoids and Carotenoids | Chemical Reviews. 4

Sources

Mass spectrometry (LC-MS) parameters for detecting 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid (CAS: 1533032-32-4) is a highly polar, amphoteric building block and putative biomarker (). Its molecular architecture features a basic primary amine, an acidic propanoic acid moiety, and a pyridinone core. Analyzing such zwitterionic molecules via reversed-phase liquid chromatography (RPLC) presents a dual challenge: achieving adequate retention to avoid ion suppression in the solvent front, and optimizing ionization efficiency when the molecule can readily form both positive and negative ions.

This application note details a robust, self-validating LC-MS/MS protocol designed specifically to overcome the poor retention and matrix effects typically associated with highly polar amphoteric compounds.

Mechanistic Rationale: Chromatography & Ionization

Chromatographic Strategy: Standard end-capped C18 columns suffer from phase collapse (dewetting) under the highly aqueous conditions required to retain polar amphoteric molecules. To counteract this, we utilize a High Strength Silica (HSS) T3 stationary phase. The T3 bonding technology features a lower ligand density and proprietary end-capping, enabling 100% aqueous compatibility and robust retention of the polar propanoic acid moiety without peak tailing ()[1].

Ionization Strategy: Although the molecule can deprotonate to [M−H]− in negative mode, the basicity of the 5-amino group under acidic mobile phase conditions (0.1% formic acid) yields superior ionization efficiency in ESI+. According to the Ion Evaporation Model (IEM) for low molecular weight analytes, maintaining a low pH drives the equilibrium toward the protonated species [M+H]+ , suppressing the ionization of the carboxylic acid and maximizing the signal-to-noise ratio ()[2].

Analytical Workflow & Fragmentation Pathways

Workflow A Sample Prep (Protein Ppt) B UHPLC Separation (HSS T3 Column) A->B C Ionization (ESI+ Mode) B->C D Tandem MS (MRM Detection) C->D E Data Analysis (Quantification) D->E

Caption: LC-MS/MS analytical workflow for the quantification of the target amphoteric compound.

Fragmentation Parent Precursor Ion [M+H]+ m/z 197.1 Frag1 Quantifier Ion m/z 124.1 (-Propanoic Acid) Parent->Frag1 CE: 20 eV Frag2 Qualifier Ion m/z 151.1 (-HCOOH) Parent->Frag2 CE: 15 eV

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Experimental Protocols

Sample Preparation (Biological Matrix)

To ensure a self-validating and robust extraction, protein precipitation (PPT) is employed with a critical dilution step to prevent solvent-front breakthrough.

  • Aliquot : Transfer 50 µL of the biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile spiked with a stable-isotope-labeled internal standard (IS).

  • Disruption : Vortex vigorously for 30 seconds to ensure complete protein denaturation and matrix disruption.

  • Separation : Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Aqueous Dilution (Critical Causality Step) : Transfer 100 µL of the supernatant to an LC vial and dilute with 100 µL of LC-MS grade water.

    • Expert Insight: Injecting a high-organic extract (75% ACN) directly onto an LC column under highly aqueous initial conditions (2% B) causes severe peak broadening and breakthrough of polar analytes. Diluting the sample 1:1 with water matches the eluent strength to the initial mobile phase, preserving sharp peak shape and ensuring reproducible retention.

Quantitative Instrumental Parameters

Table 1: UHPLC Gradient Conditions

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.000.4098.02.0Initial
0.500.4098.02.06 (Linear)
3.000.4040.060.06 (Linear)
4.000.405.095.06 (Linear)
5.000.405.095.06 (Linear)
5.100.4098.02.01 (Step)
7.000.4098.02.06 (Linear)
Table 2: Mass Spectrometry Source Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or Agilent 6495)

ParameterOptimized Value
Ionization Mode ESI Positive (+)
Capillary Voltage 3.0 kV
Desolvation Temperature 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Source Temperature 150 °C
Table 3: Optimized MRM Transitions

Note: Exact mass of the neutral compound is 196.08 Da. The protonated precursor is observed at m/z 197.1.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)PurposeFragment Identity
197.1124.1502520QuantifierLoss of propanoic acid
197.1151.1502515QualifierLoss of HCOOH

References

  • Waters Corporation. Shop ACQUITY UPLC HSS T3 Col | 186003944. Waters Corporation. URL:[Link]

  • Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry (2013), 85(1), 2-9. ACS Publications. URL:[Link]

Sources

Application Note: Strategic Sample Preparation for the Bioanalysis of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for the sample preparation of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid for quantitative bioanalysis. The unique zwitterionic and polar nature of this analyte presents specific challenges for achieving high recovery and minimizing matrix effects. We will explore three primary extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The causality behind methodological choices is emphasized, particularly the critical role of pH control in modulating the analyte's charge state to optimize extraction efficiency. This document is designed for researchers, scientists, and drug development professionals seeking to develop robust and reliable analytical methods for this and structurally similar compounds.

Introduction: The Analytical Challenge

3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid is a molecule of interest characterized by its polar pyridinone core and the presence of both a basic primary amine and an acidic carboxylic acid functional group. This structure confers a zwitterionic nature, meaning its net charge is highly dependent on the pH of the surrounding medium.

Key Physicochemical Properties & Analytical Implications:

  • Zwitterionic Nature: The presence of both acidic and basic moieties complicates its behavior during extraction. At low pH, the amine group is protonated (cationic), while at high pH, the carboxylic acid is deprotonated (anionic). Near its isoelectric point, it exists as a neutral zwitterion. This property is not a hindrance but a powerful tool that can be exploited for selective extraction.

  • Polarity: The compound's overall polarity makes it highly soluble in aqueous matrices like plasma and urine, but challenging to extract using traditional reversed-phase or nonpolar liquid-liquid extraction techniques.[1]

  • Matrix Complexity: Biological samples contain a vast excess of endogenous materials (proteins, phospholipids, salts) that can interfere with analysis, causing ion suppression in mass spectrometry and co-elution in chromatography.[2]

Effective sample preparation is therefore paramount to remove these interferences, concentrate the analyte, and ensure the development of a sensitive, accurate, and robust bioanalytical method compliant with regulatory standards.[3][4]

Strategic Selection of a Sample Preparation Technique

The choice of an appropriate sample preparation method is a critical decision that balances the need for sample cleanliness against throughput, cost, and the required sensitivity of the assay. The following decision-making logic can guide the selection process.

start Start: Define Assay Requirements throughput High Throughput Needed? start->throughput sensitivity High Sensitivity (Low Conc.) Needed? throughput->sensitivity No ppt Protein Precipitation (PPT) throughput->ppt Yes cleanliness Maximum Cleanliness Needed (e.g., for MS)? sensitivity->cleanliness Yes lle Liquid-Liquid Extraction (LLE) sensitivity->lle No cleanliness->lle No spe Solid-Phase Extraction (SPE) cleanliness->spe Yes

Caption: Method selection workflow based on assay requirements.

Method 1: Protein Precipitation (PPT)

Rationale and Application

Protein Precipitation is the simplest and fastest method for removing the bulk of proteins from biological fluids like plasma or serum.[5] It involves adding a water-miscible organic solvent, typically acetonitrile (ACN), to disrupt the hydration shell around proteins, causing them to denature and precipitate.[5][6]

This technique is best suited for early-stage discovery, screening assays, or when the analyte concentration is high enough that minimal sample cleanup and no concentration step are required. While fast, it is considered a "crude" cleanup, as it does not effectively remove highly soluble interferences like salts or phospholipids, which can lead to significant matrix effects in LC-MS/MS analysis.[7]

Experimental Protocol: PPT with Acetonitrile

cluster_0 Protocol Steps A 1. Aliquot 100 µL of Plasma Sample B 2. Add 300 µL ACN (containing Internal Standard) A->B C 3. Vortex Mix (5 min) B->C D 4. Centrifuge (10 min @ >10,000 x g) C->D E 5. Transfer Supernatant to clean plate/vial D->E F 6. Inject or Evaporate & Reconstitute E->F

Caption: General workflow for Protein Precipitation.

Step-by-Step Methodology:

  • Pipette 100 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold (<4°C) acetonitrile containing the internal standard. A 3:1 solvent-to-sample ratio is a common starting point.[5]

  • Vortex the mixture vigorously for 3-5 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully aspirate the clear supernatant and transfer it to a clean tube or a well in a 96-well plate.

  • The supernatant can be injected directly into the LC-MS system. For improved peak shape or sensitivity, it can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Data Presentation: PPT Performance Characteristics
ParameterTypical ResultRationale / Comment
Recovery >90%Analyte is highly soluble in the supernatant; loss is minimal.
Matrix Effect HighSignificant ion suppression or enhancement is common due to co-extracted phospholipids and salts.
Precision (RSD%) <15%Generally acceptable, but can be variable.[7]
Throughput Very HighEasily automated in 96-well plate format.[6]
Cost per Sample LowRequires only basic solvents and consumables.

Method 2: Liquid-Liquid Extraction (LLE)

Rationale and Application

LLE provides a significantly cleaner extract than PPT by partitioning the analyte of interest from the aqueous sample into a water-immiscible organic solvent.[8] For a polar, zwitterionic compound, direct extraction is inefficient. The key is to adjust the sample pH to suppress the charge on one of the functional groups, rendering the molecule more neutral and thus more amenable to extraction into an organic phase. Supported Liquid Extraction (SLE) is a modern alternative that immobilizes the aqueous phase on a solid support, preventing emulsion formation and simplifying automation.[9]

This method is a good intermediate choice when PPT is too "dirty" but the complexity of SPE is not required.

Experimental Protocol: pH-Adjusted LLE

cluster_0 Protocol Steps A 1. Aliquot 200 µL of Plasma Sample B 2. Adjust pH (e.g., add 20 µL 1M HCl to pH ~2-3) A->B C 3. Add 800 µL Ethyl Acetate B->C D 4. Vortex Mix (10 min) C->D E 5. Centrifuge (5 min @ 3,000 x g) D->E F 6. Transfer Organic Layer to clean tube E->F G 7. Evaporate & Reconstitute F->G

Caption: General workflow for pH-adjusted Liquid-Liquid Extraction.

Step-by-Step Methodology:

  • Pipette 200 µL of plasma into a glass tube.

  • pH Adjustment: Add a small volume of acid (e.g., 20 µL of 1M HCl) to adjust the sample pH to ~2-3. This protonates the amine group but ensures the carboxylic acid is in its neutral form (-COOH), reducing the overall polarity and increasing affinity for the organic phase.

  • Add 800 µL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like dichloromethane/isopropanol 9:1 v/v).

  • Cap and vortex vigorously for 10 minutes to facilitate analyte partitioning.

  • Centrifuge for 5 minutes at 3,000 x g to achieve a clean separation of the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the dried extract in mobile phase for LC-MS analysis.

Data Presentation: LLE Performance Characteristics
ParameterTypical ResultRationale / Comment
Recovery 60-85%Recovery is highly dependent on the chosen solvent and pH. Some analyte will remain in the aqueous phase.[8]
Matrix Effect Low to MediumProvides a much cleaner extract than PPT, removing proteins and salts. Some phospholipids may still be co-extracted.
Precision (RSD%) <10%Can be very precise if performed carefully, though it is more technique-dependent than other methods.
Throughput MediumMore labor-intensive than PPT. Automation is possible but complex due to phase separation.[9]
Cost per Sample Low to MediumRequires organic solvents, which necessitates proper waste disposal.

Method 3: Mixed-Mode Solid-Phase Extraction (SPE)

Rationale and Application

SPE offers the highest degree of selectivity and concentration, resulting in the cleanest extracts and the best sensitivity.[10] For a zwitterionic analyte like 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid, a mixed-mode polymeric sorbent is the ideal choice. A mixed-mode strong cation exchange (MCX) sorbent combines reversed-phase properties with strong cation exchange groups.[11][12]

The protocol leverages pH control to selectively bind and elute the analyte. Under acidic conditions, the analyte's primary amine is protonated (positive charge), allowing it to bind strongly to the cation exchanger. Interferences can then be washed away with both aqueous and organic solvents. Finally, shifting to basic conditions neutralizes the amine, disrupting the ionic interaction and allowing for elution in an organic solvent.[11] This "catch-and-release" mechanism provides unparalleled cleanup.

Experimental Protocol: Mixed-Mode Cation Exchange (MCX) SPE

cluster_0 Protocol Steps A 1. Condition (1 mL Methanol) B 2. Equilibrate (1 mL 2% Formic Acid in H2O) A->B C 3. Load (Pre-treated Sample: Plasma + 4% H3PO4) B->C D 4. Wash 1 (1 mL 2% Formic Acid in H2O) C->D E 5. Wash 2 (1 mL Methanol) D->E F 6. Elute (1 mL 5% NH4OH in Methanol) E->F G 7. Evaporate & Reconstitute F->G

Sources

Application Note: 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic Acid as a Bifunctional Scaffold in Targeted Drug Design and Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The pyridin-2(1H)-one (2-pyridone) nucleus is widely recognized as a "privileged structure" in medicinal chemistry [1]. Its unique physicochemical properties—acting as both a hydrogen bond donor and acceptor, while offering improved metabolic stability over standard phenyl rings—make it a highly sought-after bioisostere for amides and various heterocyclic systems [1].

Specifically, 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid serves as a highly versatile, bifunctional biochemical building block. It features an N1-linked propanoic acid and a C5-linked primary amine, separated by a rigid 4-methyl-2-pyridone core. This dual functionality allows for orthogonal chemoselective derivatization, making it an ideal scaffold for synthesizing complex peptidomimetics, kinase inhibitors [2], and rigidified linkers for Proteolysis Targeting Chimeras (PROTACs) [3].

Causality in Scaffold Selection

Why choose this specific building block over a simple aliphatic linker?

  • Conformational Restriction: The C4-methyl group provides steric bulk that restricts the conformation of adjacent substituents. This reduces the entropic penalty upon target binding.

  • Electronic Tuning: The conjugated pyridone ring attenuates the nucleophilicity of the C5-amine, allowing the N1-carboxylic acid to be activated and coupled first without significant self-polymerization, enabling a highly controlled, stepwise assembly.

Physicochemical Properties & Structural Impact

The utility of this building block is directly tied to its physicochemical profile. The table below summarizes its key properties and their downstream impact on drug development workflows.

PropertyValueStructural & Functional Impact
Molecular Formula C 9​ H 12​ N 2​ O 3​ N/A
Molecular Weight 196.20 g/mol Low MW allows for efficient fragment-based drug design (FBDD).
Hydrogen Bond Donors 2 (Amine -NH 2​ )Facilitates target protein interaction at the C5 position.
Hydrogen Bond Acceptors 3 (Carbonyls, Pyridone N)Enhances aqueous solubility and kinase hinge-binding potential.
Bifunctional Handles Carboxylic Acid (N1), Amine (C5)Enables orthogonal, linear, or convergent synthetic assembly.
Core Rigidity High (Conjugated 2-Pyridone)Pre-organizes PROTAC linkers; improves cell permeability [3].

Application Focus: PROTAC Linker Assembly

When designing PROTACs, the linker is not merely a passive spacer; it actively influences ternary complex formation between the E3 ligase and the protein of interest (POI) [3]. Incorporating a rigid 2-pyridone scaffold into PROTAC linkers has been shown to enhance cell permeability and optimize spatial orientation compared to highly flexible PEG chains [5].

The N1-propanoic acid moiety of this building block can be readily coupled to an amine-bearing E3 ligase binder (e.g., a thalidomide or VHL ligand derivative). Subsequently, the C5-amino group serves as the attachment point for the target warhead.

PROTAC_Assembly A E3 Ligase Binder (Amine Donor) C Intermediate: E3-Binder-Pyridone-NH2 A->C B 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl) propanoic acid B->C HATU/DIPEA Amide Coupling E Final PROTAC Molecule C->E HATU/DIPEA Amide Coupling D Target Warhead (Carboxyl Donor) D->E

Workflow for assembling a PROTAC molecule using the bifunctional 2-pyridone scaffold.

Experimental Protocols

Self-Validating System Note: The protocols below incorporate in-process controls (e.g., LC-MS monitoring) to ensure reaction fidelity. The distinct electronic environments of the N1 and C5 positions dictate the reaction logic.

Protocol A: HATU-Mediated Amide Coupling of the N1-Propanoic Acid

Causality: We utilize HATU rather than standard carbodiimides (EDC/DIC) due to the "7-aza effect." The HOAt leaving group generated by HATU provides anchimeric assistance, significantly accelerating aminolysis kinetics and ensuring high conversion rates even with sterically hindered amines [4].

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

  • Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir at room temperature for 5 minutes. Logic: Pre-activation ensures the rapid formation of the highly reactive OAt active ester before the amine is introduced, minimizing side reactions.

  • Coupling: Add the primary amine substrate (e.g., E3 ligase binder) (1.0 eq) dropwise.

  • Monitoring: Stir the reaction at room temperature for 1–2 hours. Monitor via LC-MS. The disappearance of the active ester mass and the appearance of the product mass validates completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with 5% aqueous citric acid to remove residual DIPEA, followed by brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Electrophilic Derivatization of the C5-Amino Group

Causality: The primary amine at the C5 position of the 2-pyridone ring exhibits lower nucleophilicity than a standard aliphatic amine due to electron delocalization into the electron-deficient pyridone system. Therefore, coupling at this position requires highly reactive electrophiles (e.g., sulfonyl chlorides or acid chlorides) and a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) to drive the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve the C5-amine intermediate (from Protocol A) (1.0 eq) in anhydrous Dichloromethane (DCM) or Pyridine (0.1 M).

  • Catalysis & Base: If using DCM, add Triethylamine (TEA) (2.5 eq) and a catalytic amount of DMAP (0.1 eq). Logic: DMAP acts as an acyl/sulfonyl transfer agent, forming a highly reactive intermediate that overcomes the poor nucleophilicity of the C5-amine.

  • Electrophile Addition: Cool the mixture to 0 °C. Slowly add the desired sulfonyl chloride or acid chloride (1.2 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LC-MS.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove DMAP and TEA), followed by saturated NaHCO 3​ and brine. Dry, filter, and purify via flash column chromatography.

Chemoselective Functionalization Logic

The success of utilizing this building block lies in understanding the orthogonal reactivity of its two handles. The diagram below illustrates the divergent pathways required to activate the N1-carboxylic acid versus the C5-amine.

Chemoselectivity Core 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl) propanoic acid N1 N1-Propanoic Acid (High Reactivity via Activation) Core->N1 C5 C5-Amino Group (Attenuated Nucleophilicity) Core->C5 Act HATU / DIPEA Active Ester Formation N1->Act Sulf Sulfonyl Chloride / Pyridine or Acid Chloride + DMAP C5->Sulf Coupling Amine Conjugation (Solid Phase / Solution) Act->Coupling Deriv C5-Amide/Sulfonamide Pharmacophore Sulf->Deriv

Chemoselective orthogonal functionalization logic for the N1 and C5 positions.

References

  • 2-Pyridone scaffold as a precursor for different nitrogen-containing compounds: Synthesis, in vitro anticancer evaluation, and molecular docking. Taylor & Francis. URL:[Link]

  • Interpretable PROTAC degradation prediction with structure-informed deep ternary attention framework. bioRxiv. URL:[Link]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. URL:[Link]

  • Formation of C(sp2)–C(sp3) Bonds Instead of Amide C–N Bonds from Carboxylic Acid and Amine Substrate Pools by Decarbonylative Cross-Electrophile Coupling. PMC / National Institutes of Health. URL: [Link]

Troubleshooting & Optimization

How to improve aqueous solubility of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Improving Aqueous Solubility

Guide for: 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist, Formulation Development

Overview: Understanding the Molecule

This guide provides a comprehensive framework for enhancing the aqueous solubility of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid. A thorough understanding of the molecule's physicochemical properties is the cornerstone of a successful formulation strategy.

The target compound is an amphoteric molecule, meaning it possesses both a basic functional group (the 5-amino group) and an acidic functional group (the propanoic acid). This dual nature means its net charge, and therefore its solubility, is highly dependent on the pH of the aqueous environment.[1] In solution, it can exist as a cation (at low pH), an anion (at high pH), or a neutral zwitterion.[1] The zwitterionic form, where both groups are ionized but the net charge is zero, typically exhibits the lowest aqueous solubility due to strong intermolecular electrostatic interactions and hydrogen bonding in the crystal lattice.[2][3] Our primary goal is to disrupt this stable, low-solubility state.

This guide is structured in a question-and-answer format to directly address common challenges and outline a logical, step-by-step approach to improving solubility.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the key physicochemical properties I should be aware of before starting?

A1: Understanding the compound's fundamental properties is critical. The key is its amphoteric nature.

  • Chemical Structure: The molecule contains a weakly basic aromatic amine and a weakly acidic carboxylic acid.

  • pKa (Acid Dissociation Constant): The pKa values dictate the ionization state at a given pH. While experimental values are pending, we can predict:

    • The propanoic acid group will have a pKa (pKa₁) likely in the range of 3.5 - 4.5 .

    • The conjugate acid of the 5-amino group will have a pKa (pKa₂) likely in the range of 2.5 - 3.5 .

  • Isoelectric Point (pI): This is the pH at which the molecule has a net charge of zero and is least soluble.[3] It can be estimated as the average of the two pKa values: pI ≈ (pKa₁ + pKa₂)/2. Based on our predictions, the minimum solubility will occur in a highly acidic pH range, approximately pH 3.0 - 4.0.

  • Solubility Profile: The solubility will be lowest at the pI and will increase significantly as the pH moves away from the pI in either the acidic or basic direction.[4]

Q2: How does pH dramatically affect this compound's solubility, and how can I find the optimal pH?

A2: For an amphoteric compound, pH is the most powerful tool for manipulating solubility. By adjusting the pH, you shift the equilibrium between the insoluble zwitterionic form and the more soluble cationic or anionic forms.

  • Mechanism of pH Influence:

    • At Low pH (pH < pI): The carboxylic acid is protonated (neutral), while the amino group is protonated (positive charge). The molecule becomes a soluble cation.

    • At High pH (pH > pI): The amino group is neutral, while the carboxylic acid is deprotonated (negative charge). The molecule becomes a soluble anion.

    • At the Isoelectric Point (pH ≈ pI): The molecule is a neutral zwitterion, leading to strong crystal lattice forces and minimal solubility.[3]

Experimental Protocol: Determining the pH-Solubility Profile

This experiment is essential to map the compound's behavior and identify pH ranges that favor dissolution.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 3, 4, 5, 6, 7.4, 8, 9). Use buffers with low ionic strength to minimize salt effects (e.g., phosphate, acetate).[5]

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution via centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration (using a 0.22 µm syringe filter compatible with your sample).

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot the measured solubility (in mg/mL or µg/mL, often on a log scale) against the measured final pH of each buffer solution. The resulting "U-shaped" or "V-shaped" curve will reveal the pH of minimum solubility (the pI) and the pH ranges where solubility is maximized.[3]

Q3: Is salt formation a viable strategy for this molecule?

A3: Yes, salt formation is an excellent and widely used strategy for ionizable compounds.[7] Since your compound is amphoteric, you can form salts with both acids and bases to target different pH regions for dissolution.

  • Causality: Converting the compound into a salt fundamentally changes its crystal lattice energy. The ionic interactions in the salt form are typically easier for water to overcome than the strong intermolecular forces in the zwitterionic crystalline form, leading to higher apparent solubility and faster dissolution rates.[8]

  • Types of Salts:

    • Acid Addition Salts (e.g., Hydrochloride, Mesylate, Tosylate): Reacting the basic amino group with an acid will form a salt that is more soluble in less acidic environments (e.g., pH > 4). For stable salt formation, a general guideline is that the pKa of the base (your compound's amino group) should be at least 2-3 units higher than the pKa of the acid counterion.[9]

    • Base Addition Salts (e.g., Sodium, Potassium, Calcium): Reacting the acidic propanoic acid group with a base will form a salt that is more soluble in less basic environments (e.g., pH < 8). Here, the pKa of the acid (your compound) should be at least 2-3 units lower than the pKa of the conjugate acid of the base counterion.[9]

Experimental Protocol: Small-Scale Salt Screening

This protocol allows for the rapid screening of various counterions using minimal material.[7]

  • Solvent Selection: Dissolve a small amount of the free-form compound in a suitable organic solvent (e.g., methanol, ethanol, acetone).

  • Counterion Addition: In parallel vials or a 96-well plate, add a stoichiometric amount (e.g., 1.1 equivalents) of different acid or base counterions (as solutions in the same solvent) to the compound solution.[10]

  • Induce Precipitation: Allow the solvent to evaporate slowly at room temperature or induce precipitation by cooling or adding an anti-solvent.

  • Isolate and Analyze: If a solid precipitate forms, isolate it via filtration or centrifugation.

  • Characterization: Analyze the resulting solid to confirm salt formation and assess its properties. Key techniques include:

    • X-Ray Powder Diffraction (XRPD): A new, unique pattern compared to the parent compound indicates a new solid form (potentially a salt).

    • Differential Scanning Calorimetry (DSC): A new, sharp melting point different from the parent suggests the formation of a crystalline salt.

    • Solubility Test: Perform a simple kinetic or equilibrium solubility test on the new salt form in a relevant aqueous buffer (e.g., pH 7.4) to confirm improvement.

Q4: Can I use co-solvents, and which ones are recommended?

A4: Co-solvency is a versatile and straightforward method to enhance the solubility of many compounds. It works by reducing the overall polarity of the water-based solvent system, making it more favorable for dissolving less-polar molecules.[]

  • Mechanism: Water is a highly polar solvent with a strong hydrogen-bonding network. Co-solvents like ethanol or propylene glycol have both polar (hydroxyl) and non-polar (alkyl) regions. They integrate into the water structure, disrupting its hydrogen bonding and reducing the dielectric constant of the mixture.[] This lowers the energy required to create a cavity for the solute molecule, thereby increasing solubility.

Common Pharmaceutical Co-solvents

Co-solventPolarity (Dielectric Constant)Common Use Notes
Water80.1The primary solvent.
Glycerol42.5Viscous, often used in oral liquids.
Propylene Glycol (PG)32.0Common in oral and parenteral formulations.
Ethanol24.3Effective but can have physiological effects.
Polyethylene Glycol 400 (PEG 400)12.5Low-molecular-weight polymer, widely used.
Dimethyl Sulfoxide (DMSO)46.7High solubilizing power, typically for in-vitro use.

Experimental Protocol: Co-solvent Screen

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., PG, PEG 400, Ethanol).

  • Prepare Blends: Create a series of aqueous blends for each co-solvent (e.g., 10%, 20%, 30%, 40% v/v in water or a relevant buffer).

  • Measure Solubility: Determine the equilibrium solubility of your compound in each blend using the shake-flask method described in A2.

  • Plot and Analyze: Plot solubility versus co-solvent concentration for each system. This will identify the most effective co-solvent and the optimal concentration range. Be aware that for some compounds, solubility can peak at an intermediate co-solvent concentration.[12]

  • Caution: A potential drawback of co-solvent formulations is that the drug may precipitate upon dilution into a larger aqueous environment (e.g., upon injection into the bloodstream or dilution in the gut).[13] This must be evaluated in subsequent studies.

Q5: What are Amorphous Solid Dispersions (ASDs) and are they suitable for my compound?

A5: Amorphous Solid Dispersions (ASDs) are one of the most powerful techniques for dramatically increasing the apparent solubility and dissolution rate of poorly soluble crystalline compounds.[14] This strategy is highly suitable when other methods provide insufficient enhancement.

  • Mechanism: Crystalline materials have molecules arranged in a highly ordered, low-energy lattice. Significant energy is required to break this lattice before the molecule can dissolve. In an ASD, individual drug molecules are dispersed in a solid polymer matrix in a high-energy, disordered, amorphous state.[15] Because there is no crystal lattice to break, the amorphous form can dissolve more readily, often achieving a transient state of "supersaturation" where the concentration of the drug in solution temporarily exceeds the equilibrium solubility of its stable crystalline form.[16]

  • Key Components:

    • Drug: The poorly soluble compound.

    • Polymer Carrier: A hydrophilic polymer (e.g., PVP, HPMC, HPMC-AS) that stabilizes the drug in its amorphous state and prevents it from recrystallizing.

dot

Caption: Amorphous vs. Crystalline Dissolution.

Common ASD Preparation Methods

  • Spray Drying: The drug and polymer are dissolved in a common solvent, and the solution is sprayed as fine droplets into a hot drying chamber. The solvent rapidly evaporates, trapping the drug in its amorphous state within the polymer particles.[17]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until they form a molten, fluid state. This mixture is then forced through an extruder and rapidly cooled, solidifying the ASD.

Characterization of ASDs

It is crucial to confirm that the drug is amorphous and properly dispersed.

  • XRPD: The absence of sharp crystalline peaks and the presence of a broad "halo" confirms the amorphous nature of the system.[18]

  • DSC: A single glass transition temperature (Tg) for the dispersion, intermediate between that of the pure drug and pure polymer, indicates good mixing at the molecular level.[15]

Q6: I achieved high solubility, but the compound precipitates over time. What is happening and how can I fix it?

A6: This is a common and expected challenge when working with supersaturated solutions, which are often generated by methods like pH adjustment or ASDs. You have created a thermodynamically unstable state.

  • The "Spring and Parachute" Concept:

    • The Spring: Rapidly dissolving a high-energy form of the drug (like an amorphous solid or a salt in a pH-shifted environment) creates a high-concentration, supersaturated solution. This is the "spring" that drives absorption.[19]

    • The Problem: This supersaturated state has a strong thermodynamic driving force to return to equilibrium by precipitating out as the most stable, least soluble crystalline form.[20]

    • The Parachute: To maintain the supersaturated state long enough for absorption to occur, a "parachute" is needed. This is a precipitation inhibitor.[19]

  • Strategies to Prevent Precipitation (The "Parachute"):

    • Polymeric Precipitation Inhibitors: Certain polymers, such as hydroxypropyl methylcellulose (HPMC), HPMC-AS, or polyvinylpyrrolidone (PVP), are highly effective at inhibiting nucleation and crystal growth in solution, even at low concentrations.[21] They work by adsorbing to the surface of newly formed drug nuclei, preventing them from growing into larger crystals.

    • Surfactants: Surfactants can also help maintain solubility and prevent precipitation by forming micelles that can solubilize the drug.

    • Cyclodextrins: In some cases, cyclodextrins can stabilize supersaturated solutions by complexing with the drug, reducing its free concentration available for nucleation.[19]

Troubleshooting Protocol:

  • Identify the Problem: Confirm that precipitation is occurring. Use visual inspection, microscopy, or particle size analysis over time.

  • Screen Inhibitors: Prepare your supersaturated solution as before, but include a small amount (e.g., 0.1% - 1% w/v) of a precipitation inhibitor (e.g., HPMC).

  • Monitor Concentration: Measure the drug concentration over several hours. A successful inhibitor will maintain a high concentration for a longer period compared to the control without the inhibitor. This is often called a "spring and parachute" dissolution test.

Logical Workflow for Solubility Enhancement

For a novel compound like this, a tiered approach is most efficient. Start with the simplest methods and progress to more complex ones only if necessary.

dot

Workflow A Start: Characterize Compound (pKa, Intrinsic Solubility) B Step 1: pH Adjustment (Generate pH-Solubility Profile) A->B C Is solubility sufficient in a desired pH range? B->C D Step 2: Salt Formation (Screen Acid & Base Salts) C->D No I End: Optimized Formulation C->I Yes E Is solubility/dissolution rate sufficient? D->E F Step 3: Enabling Formulations (Co-solvents, Cyclodextrins, ASDs) E->F No E->I Yes G Is precipitation an issue? F->G H Add Precipitation Inhibitor (e.g., HPMC, PVP) G->H Yes G->I No H->I

Sources

Optimizing extraction yield of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid from various biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. The goal is to empower you to overcome common challenges and optimize your extraction yield and analytical results.

The extraction of this polar, amphoteric compound from complex matrices like plasma, urine, or tissue homogenates presents unique challenges. This guide is structured to provide a logical workflow, from understanding the foundational principles to troubleshooting specific experimental issues.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the extraction of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid.

Q1: My extraction recovery is consistently low. What are the most likely causes?

A1: Low recovery is a frequent issue and can stem from several factors. The first step in troubleshooting is to determine where the analyte is being lost.[1] This can be achieved by analyzing the load, wash, and elution fractions separately.[1]

Common culprits for low recovery include:

  • Incorrect Sample pH: The analyte has both an acidic (propanoic acid) and a basic (amino) functional group. The pH of your sample will dictate its overall charge and, therefore, its interaction with the extraction sorbent. Ensure the sample pH is adjusted to optimize retention.

  • Inappropriate Extraction Technique: The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) is critical. For a polar compound like this, a simple protein crash might leave too many interferences, while an LLE might have poor partitioning. SPE is often the most effective, but the sorbent choice is crucial.

  • Suboptimal SPE Sorbent: Using a generic reversed-phase (C18) sorbent may not be ideal for this polar compound. Consider a mixed-mode or a polymeric sorbent for better retention.[2]

  • Insufficient Elution Solvent Strength: Your elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Increasing the organic content or adding a pH modifier to the elution solvent can improve recovery.[3][4]

Q2: I'm observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A2: Matrix effects, which can manifest as ion suppression or enhancement, are a major concern in LC-MS/MS analysis of biological samples.[5][6][7][8] They arise from co-eluting endogenous components from the matrix that interfere with the ionization of the target analyte.[5][8]

Strategies to reduce matrix effects include:

  • Improved Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. This can be achieved by optimizing your extraction method. Techniques like SPE are generally better at removing interferences than protein precipitation.[6]

  • Chromatographic Separation: Adjust your HPLC/UHPLC method to chromatographically separate your analyte from the bulk of the matrix components.

  • Use of a Suitable Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.[9] If one is not available, a structural analog can also be effective.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Q3: Which initial extraction technique should I start with for this compound?

A3: For a polar molecule like 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid, a systematic approach is recommended.

  • Protein Precipitation (PPT): This is the simplest method and can be a good starting point.[10] Use a cold organic solvent like acetonitrile or methanol.[11][12] However, be aware that this method provides minimal cleanup and may result in significant matrix effects.[6][10]

  • Solid-Phase Extraction (SPE): This is often the preferred method for cleaner extracts and higher concentration factors.[3] Given the analyte's properties, a mixed-mode cation exchange polymer-based SPE sorbent is a logical starting point.[13] This allows for a dual retention mechanism, capturing the analyte while allowing for more rigorous washing to remove interferences.

Q4: How do I choose the right SPE sorbent?

A4: The choice of sorbent is critical for a successful SPE method.[3][4]

  • Reversed-Phase (e.g., C18, C8): These retain non-polar compounds. While potentially usable, the polar nature of your analyte might lead to poor retention unless the sample is loaded under conditions that suppress its polarity (e.g., low pH).

  • Ion-Exchange (e.g., SCX, SAX): These retain charged molecules. A strong cation exchange (SCX) sorbent could be effective by targeting the amino group of your analyte.[14]

  • Mixed-Mode (e.g., Polymeric with Ion-Exchange Functionality): These are often the most effective for complex matrices. They offer multiple retention mechanisms, allowing for more selective binding of the analyte and more efficient removal of interferences.[2][15]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your extraction optimization.

Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Low recovery in SPE is a common problem that can be systematically addressed.[1][3][16][17]

Step 1: Analyte Tracking

The first and most crucial step is to determine at which stage of the SPE process the analyte is being lost.[1]

Protocol for Analyte Tracking:

  • Perform your standard SPE procedure.

  • Collect each fraction separately:

    • Load (the sample that passes through the cartridge during loading)

    • Wash 1, Wash 2, etc.

    • Elution

  • Analyze each fraction using your analytical method (e.g., LC-MS/MS).

Step 2: Interpreting the Results and Implementing Solutions
Analyte Found In Potential Cause Troubleshooting Actions
Load Fraction - Incorrect Sorbent Choice: The sorbent is not retaining the analyte.[1][3] - Sample pH is not optimal: The analyte is in a non-retained form.[1][4] - Sample solvent is too strong: The solvent is preventing the analyte from binding to the sorbent.[1][17] - High flow rate during loading: Insufficient contact time for binding.[4][17] - Cartridge overload: Too much sample has been loaded.[4][17]- Switch to a more appropriate sorbent (e.g., mixed-mode cation exchange). - Adjust the sample pH to ensure the analyte is charged and will interact with an ion-exchange sorbent. - Dilute the sample with a weaker solvent before loading. - Decrease the flow rate during the loading step. - Use a larger capacity cartridge or reduce the sample volume.
Wash Fraction(s) - Wash solvent is too strong: The wash step is prematurely eluting the analyte.[1][17] - Incorrect pH of the wash solvent: The pH is neutralizing the charge of the analyte, causing it to elute.[17]- Decrease the organic content of the wash solvent. - Ensure the pH of the wash solvent is consistent with the conditions required for analyte retention.
Not Found in Any Fraction - Analyte is irreversibly bound to the sorbent. - Elution solvent is too weak: The solvent is not strong enough to desorb the analyte.[1][3][4] - Insufficient elution volume: Not enough solvent was used to completely elute the analyte.[3][16]- Increase the strength of the elution solvent (e.g., increase organic percentage, add a modifier like ammonium hydroxide for a cation exchange sorbent). - Increase the volume of the elution solvent and collect multiple elution fractions.

Visual Troubleshooting Workflow for Low SPE Recovery

Low_SPE_Recovery_Troubleshooting Start Low Recovery Observed TrackAnalyte Perform Analyte Tracking: Collect & Analyze Load, Wash, and Elution Fractions Start->TrackAnalyte Decision Where is the Analyte? TrackAnalyte->Decision Load In Load Fraction Decision->Load Load Wash In Wash Fraction(s) Decision->Wash Wash NotEluted Not in Load or Wash (Still on Cartridge) Decision->NotEluted Elution LoadSolutions Potential Solutions: - Check Sorbent Choice - Adjust Sample pH - Weaken Sample Solvent - Reduce Load Flow Rate - Check for Overload Load->LoadSolutions WashSolutions Potential Solutions: - Weaken Wash Solvent - Adjust Wash pH Wash->WashSolutions ElutionSolutions Potential Solutions: - Strengthen Elution Solvent (Organic % or pH) - Increase Elution Volume - Consider a Less Retentive Sorbent NotEluted->ElutionSolutions End Recovery Optimized LoadSolutions->End WashSolutions->End ElutionSolutions->End

Caption: Troubleshooting workflow for low SPE recovery.

Guide 2: Optimizing Protein Precipitation (PPT)

While simple, PPT can be optimized to improve analyte recovery and reduce interferences.

Comparative Table of Common PPT Solvents

Precipitating Agent Typical Ratio (Agent:Sample) Advantages Disadvantages
Acetonitrile (ACN) 2:1 to 3:1Excellent protein removal.[12] Compatible with reversed-phase LC.Can precipitate some polar analytes along with proteins.
Methanol (MeOH) 3:1Less likely to precipitate polar analytes.Generally less efficient at protein removal than ACN.[11]
Trichloroacetic Acid (TCA) 1:1 (e.g., 10% TCA)Very effective at protein precipitation.[12][18]Can cause analyte degradation. Not directly injectable into many LC-MS systems.
Zinc Sulfate/Methanol 1:2 (e.g., 0.1M ZnSO4 in 50% MeOH)Good protein removal.[12]Adds inorganic salts that need to be considered for LC-MS compatibility.

Step-by-Step Protocol for Optimized PPT:

  • Solvent Selection: Start with cold (-20°C) acetonitrile at a 3:1 ratio to your sample volume.

  • Mixing: Add the cold ACN to your sample. Vortex vigorously for 30-60 seconds to ensure thorough mixing and efficient protein denaturation.

  • Incubation: Incubate the mixture at a low temperature (e.g., -20°C) for at least 20 minutes to promote complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to form a tight pellet.

  • Supernatant Collection: Carefully aspirate the supernatant without disturbing the protein pellet.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent that is compatible with your initial mobile phase conditions. This step is crucial for good peak shape in your chromatography.

Guide 3: Developing a Robust Liquid-Liquid Extraction (LLE) Method

LLE separates compounds based on their differential solubility in two immiscible liquid phases.[19] For your analyte, the pH of the aqueous phase will be critical.

Protocol for LLE Method Development:

  • pH Adjustment:

    • To extract into an organic solvent, you want to neutralize the charge on your molecule to make it more hydrophobic. Given the pKa of the carboxylic acid and the amino group, you will need to determine the isoelectric point (pI) of the molecule. Adjusting the aqueous sample pH to the pI will result in a neutral species that is more likely to partition into the organic phase.

  • Solvent Selection:

    • Start with a water-immiscible organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Test a range of solvent polarities.

  • Extraction:

    • Add the organic solvent to the pH-adjusted aqueous sample (a typical ratio is 2:1 or 3:1 organic to aqueous).

    • Vortex vigorously for 1-2 minutes to ensure intimate mixing of the two phases.

  • Phase Separation:

    • Centrifuge for 5-10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection and Evaporation:

    • Carefully collect the organic layer.

    • Evaporate to dryness and reconstitute in your mobile phase.

Troubleshooting LLE:

  • Emulsion Formation: If an emulsion forms at the interface, try adding a small amount of salt (e.g., NaCl) to the aqueous phase or using a different organic solvent.

  • Low Recovery: If recovery is low, ensure the pH is correctly adjusted. You can also try multiple extractions with smaller volumes of organic solvent.

Visual Representation of a Generic Extraction Workflow

Extraction_Workflow Start Biological Sample (Plasma, Urine, etc.) Pretreatment Sample Pre-treatment (e.g., pH adjustment, addition of IS) Start->Pretreatment Decision Choose Extraction Method Pretreatment->Decision PPT Protein Precipitation (PPT) - Add organic solvent - Vortex & Centrifuge Decision->PPT Simple & Fast LLE Liquid-Liquid Extraction (LLE) - Add immiscible organic solvent - Vortex & Separate phases Decision->LLE Moderate Cleanup SPE Solid-Phase Extraction (SPE) - Condition & Equilibrate - Load, Wash, Elute Decision->SPE High Cleanup PostExtraction Post-Extraction Processing - Evaporation - Reconstitution PPT->PostExtraction LLE->PostExtraction SPE->PostExtraction Analysis LC-MS/MS Analysis PostExtraction->Analysis

Sources

Technical Support Center: Purification of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal. 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid is a highly polar, zwitterionic molecule containing a basic 5-amino group, an acidic propanoic acid moiety, and a 4-methyl-2-pyridone core. Due to its amphoteric nature and the lactam-lactim tautomerism of the pyridone precursor, researchers frequently encounter challenges with poor silica gel recovery, inorganic salt contamination, and regioisomeric byproducts[1].

This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with high purity.

🔍 Troubleshooting FAQs

Q1: My compound is streaking heavily and failing to elute from a normal-phase silica gel column. What went wrong? A1: You are experiencing irreversible electrostatic binding. 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid is a zwitterion. At neutral pH, the carboxylic acid is deprotonated (carboxylate) and the amino group is protonated (ammonium). This highly charged state causes the molecule to form strong hydrogen and ionic bonds with the acidic silanol groups of normal-phase silica.

  • The Solution: Abandon normal-phase silica. Switch to Reverse-Phase HPLC (RP-HPLC) using a C18 column with volatile buffers (e.g., 0.1% TFA or 10 mM Ammonium Acetate), or utilize cation-exchange chromatography for bulk purification[2].

Q2: NMR indicates a mixture of products. How do I separate the N-alkylated target from the O-alkylated byproduct? A2: 2-Pyridones exist in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. Alkylation often yields a mixture of N-alkylated and O-alkylated regioisomers depending on the solvent, base, and electrophile used[1][3].

  • The Solution: O-alkylated byproducts are typically less polar than their N-alkylated counterparts because the highly polar amide-like dipole of the pyridone is disrupted. RP-HPLC is highly effective here. The O-alkylated isomer will generally elute later on a C18 column under a shallow water/acetonitrile gradient.

Q3: My final reduction/deprotection step left the product contaminated with massive amounts of inorganic salts. How do I desalt a water-soluble zwitterion? A3: Traditional liquid-liquid extraction fails because the zwitterion is highly water-soluble and insoluble in organic solvents[4].

  • The Solution: Use a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H+ form). By acidifying the crude mixture (pH < 2), both the amine and the carboxylate are protonated. The target molecule becomes a net cation and binds tightly to the resin. Neutral and anionic salts wash through. Eluting with aqueous ammonia deprotonates the compound, releasing it from the resin[4][5].

Q4: How can I obtain a solid, crystalline powder for my final product? A4: Zwitterions exhibit their lowest aqueous solubility at their isoelectric point (pI), where the net charge of the molecule is exactly zero[4].

  • The Solution: The estimated pI for this compound is between pH 5.0 and 5.5. Dissolve the desalted product in a minimum amount of water, carefully adjust the pH to the pI using dilute HCl or NaOH, and slowly add an anti-solvent (like ethanol) to induce crystallization.

📊 Quantitative Parameters & Purification Modalities

To successfully purify this compound, you must strictly control the pH of your system. Below is a summary of the quantitative parameters dictating the molecule's behavior and a comparison of purification methods.

Table 1: Physicochemical Parameters for Purification
ParameterQuantitative Value / RangeRelevance to Purification Workflow
Carboxylic Acid pKa ~4.5 – 4.8Must be protonated (pH < 2.0) for cation-exchange loading.
Aromatic Amine pKa ~5.5 – 6.0Must be deprotonated (pH > 9.0) for cation-exchange elution.
Isoelectric Point (pI) ~5.0 – 5.5Target pH for crystallization; point of lowest aqueous solubility.
RP-HPLC Gradient 0–30% MeCN in H₂O (0.1% TFA)Highly polar compound elutes early; O-isomer elutes later.
Resin Exchange Capacity ~1.7 meq/mL (Dowex 50WX8)Determines the exact resin volume needed per gram of crude product.
Table 2: Purification Modalities Comparison
Purification ModalityTarget Impurity RemovedMechanism of ActionPros / Cons
Normal-Phase Silica General organic byproductsAdsorption / H-bondingNot recommended. Results in irreversible binding of zwitterions.
Cation-Exchange Inorganic salts, anionic byproductsElectrostatic binding of protonated amine at low pHHighly scalable, excellent for desalting[5]. Does not separate N- vs O-isomers well.
RP-HPLC (C18) Regioisomers (O-alkylated)Hydrophobic partitioningHigh resolution[1]. Low throughput, requires volatile aqueous buffers.
Isoelectric Crystallization Trace soluble impuritiesMinimum solubility at net-zero charge (pI)Yields highly pure solid[4]. Requires accurate pH control; yield loss in mother liquor.

🧪 Validated Experimental Protocols

Protocol A: Cation-Exchange Desalting (Dowex 50WX8)

This protocol creates a self-validating system to ensure complete salt removal before elution.

  • Resin Preparation: Swell Dowex 50WX8 (H+ form, 50-100 mesh) in deionized water. Pack into a glass column. Wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the eluate is pH neutral[4].

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of water. Adjust the pH to 1.5–2.0 using 1M HCl to fully protonate the 5-amino group and the propanoic acid moiety. Load slowly onto the column.

  • Washing (Desalting): Wash the column with 3–5 CV of DI water.

    • Self-Validation Step: Test the eluate drops with 0.1M AgNO₃. Continue washing until no white AgCl precipitate forms, confirming the complete removal of chloride salts[4].

  • Elution: Elute the target zwitterion using 1M aqueous NH₄OH. Collect fractions.

    • Self-Validation Step: Spot fractions on a TLC plate and visualize under UV (254 nm) to confirm the presence of the pyridone ring[2].

  • Concentration: Lyophilize or evaporate the pooled fractions under reduced pressure to remove water and volatile ammonia, yielding the crude zwitterionic solid[4].

Protocol B: Isoelectric Crystallization
  • Dissolution: Dissolve the desalted product from Protocol A in a minimal amount of HPLC-grade water.

  • pH Adjustment: Using a calibrated pH meter, carefully titrate the solution with 0.1M HCl or 0.1M NaOH to the calculated isoelectric point (pI ≈ 5.0–5.5). The solution should become slightly cloudy as the net-neutral zwitterion forms[4].

  • Anti-Solvent Addition: Slowly add cold absolute ethanol dropwise while stirring, until persistent turbidity is achieved.

  • Maturation: Chill the mixture at 4°C for 12 hours to promote crystal growth.

  • Isolation: Filter the crystals through a sintered glass funnel, wash with cold ethanol, and dry in a vacuum desiccator.

🗺️ Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target, Salts, O-alkyl Isomer) Acidify Acidification (pH < 2) Protonates Amine & Carboxylate Crude->Acidify IEX Cation-Exchange (Dowex 50WX8) Target Binds to Resin Acidify->IEX Load onto Column Wash Aqueous Wash Removes Anions & Neutral Salts IEX->Wash Elute with H2O Elution Ammonia Elution (pH > 9) Releases Target as Anion Wash->Elution 1M NH4OH RPHPLC RP-HPLC (C18 Column) Separates N- vs O-Regioisomers Elution->RPHPLC If O-isomer is present IsoCryst Isoelectric Crystallization Adjust to pI (~pH 5.5) Elution->IsoCryst If isomerically pure RPHPLC->IsoCryst Pool pure fractions Pure Pure 3-(5-Amino-4-methyl- 2-oxopyridin-1(2H)-yl)propanoic acid IsoCryst->Pure Filter & Dry

Workflow for the purification of zwitterionic pyridone derivatives from crude synthetic mixtures.

📚 References

  • [1] Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry - ACS Publications. 1

  • [3] Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters - ACS Publications. 3

  • [4] How to desalt zwitterions? ResearchGate. 4

  • [5] Method for purification of an amino acid using ion exchange resin. Google Patents. 5

  • [2] Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. 2

Sources

Technical Support Center: Resolving Co-Elution of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic isolation of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid .

Because this molecule contains a primary amine (basic), a propanoic acid moiety (acidic), and a polar pyridone ring, it exists as a highly hydrophilic zwitterion at physiological pH. This unique structural profile routinely causes severe co-elution issues, either by "washing out" in the void volume of standard Reversed-Phase (RP) columns or by co-eluting with structurally similar analogs in polar separation modes.

Diagnostic Decision Matrix

Before adjusting your mobile phase, you must identify the root cause of the co-elution. The workflow below outlines the logical progression for troubleshooting zwitterionic co-elution.

TroubleshootingWorkflow A Co-elution Issue: 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid B Identify Elution Zone A->B C Void Volume (t0) (Matrix Interference) B->C D Mid-Gradient (Isobaric/Structural Analogs) B->D E Switch to ZIC-HILIC or Ion-Pairing RP-LC C->E Insufficient Retention F Optimize Buffer pH (4.5-6.8) & Ionic Strength (10-20 mM) D->F Poor Selectivity

Fig 1. Diagnostic workflow for resolving zwitterionic co-elution issues.

Frequently Asked Questions & Causal Troubleshooting

Q1: My analyte elutes at the solvent front (void volume) on a standard C18 column, co-eluting with all polar matrix components. How do I force retention?

The Causality: At standard acidic or neutral pH, your molecule is highly ionized. The dense hydration shell surrounding the zwitterion prevents it from partitioning into the hydrophobic alkyl chains of a C18 stationary phase. The Solution: You must abandon standard RP-LC. Instead, utilize Hydrophilic Interaction Liquid Chromatography (HILIC) , specifically a Zwitterionic HILIC (ZIC-HILIC) column[1]. HILIC operates via an orthogonal mechanism: a water-rich layer immobilizes on the polar stationary phase. By starting with a highly organic mobile phase (e.g., 90% Acetonitrile), the polar analyte is forced to partition into this immobilized water layer, drastically increasing retention and pulling it away from the void volume[2].

Q2: I am using a HILIC column, but I am now seeing co-elution with a des-amino degradation product. How can I alter selectivity?

The Causality: In ZIC-HILIC, retention is driven by both hydrophilic partitioning and electrostatic interactions. If two molecules have similar polarities, partitioning alone will not resolve them. The Solution: You must exploit the electrostatic mechanism. By adjusting the buffer pH and ionic strength (e.g., using 10–20 mM ammonium formate), you can selectively shield the electrostatic interactions between the analyte's charged groups and the column's sulfobetaine surface[3]. Because the des-amino impurity lacks a positive charge, shifting the pH to 4.5 (where the carboxylic acid is ionized but the amine is protonated) will selectively alter the retention factor ( k′ ) of your target analyte without affecting the neutral impurity.

Q3: Retention times on my HILIC method are drifting, causing intermittent co-elution between runs. What is the root cause?

The Causality: HILIC columns require significantly longer equilibration times than RP columns because the immobilized water layer takes time to fully form and stabilize. Furthermore, the partitioning kinetics of highly polar metabolites are highly temperature-sensitive. The Solution: Ensure a minimum of 20 column volumes for equilibration. If drift persists, implement Low-Temperature HILIC (LT-HILIC) . Cooling the column compartment to 5 °C – 10 °C stabilizes the hydration layer and has been proven to enhance peak shape and retention stability for highly polar, complex metabolites[4].

Q4: I cannot use HILIC due to instrument constraints. Can I resolve this co-elution on my existing Reversed-Phase setup?

The Causality: To retain a zwitterion on a C18 column, you must artificially increase its hydrophobicity and neutralize its charge. The Solution: Employ Ion-Pairing Chromatography (IPC) [5]. Add a volatile ion-pairing agent like 0.1% Heptafluorobutyric acid (HFBA) to the mobile phase. The perfluorinated tail of HFBA provides strong retention on the C18 phase, while its acidic head neutralizes the protonated amine of your analyte, allowing baseline resolution from non-basic co-eluting impurities.

Mechanistic Insight: pH-Driven Selectivity

Understanding the ionization state of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid is the master key to resolving co-elution. The molecule's net charge dictates its electrostatic interactions with the stationary phase.

IonizationState pH2 pH2 pH6 pH 4.5 - 7.0 (Neutral) Amine: -NH3+ (Protonated) Acid: -COO- (Ionized) Net Charge: 0 (Zwitterion) pH2->pH6 Increase pH (Deprotonate Acid) pH10 pH10 pH6->pH10 Increase pH (Deprotonate Amine)

Fig 2. pH-dependent ionization states dictating chromatographic retention mechanisms.

Quantitative Data Summaries

Table 1: Impact of Buffer Concentration on ZIC-HILIC Selectivity

Data represents the typical behavior of zwitterionic pyridone derivatives on a sulfobetaine stationary phase.

Buffer (Ammonium Formate, pH 4.7)Analyte Retention ( k′ )Des-amino Impurity ( k′ )Selectivity ( α )Resolution Impact
2 mM (Low Ionic Strength)4.84.61.04Severe Co-elution
10 mM (Optimal Shielding)3.54.41.25Baseline Resolution
50 mM (High Ionic Strength)1.21.51.25Void Volume Co-elution
Table 2: Comparison of Chromatographic Strategies
StrategyPrimary MechanismBest Used ForDrawbacks
ZIC-HILIC Hydrophilic Partitioning + ElectrostaticResolving the analyte from polar matrix components.Requires long equilibration; sensitive to injection solvent.
Ion-Pairing RP-LC Hydrophobic interactions via ion-pairingResolving the analyte when HILIC is unavailable.HFBA can cause severe ion suppression in MS detection.

Validated Experimental Protocols

Protocol A: Optimized ZIC-HILIC Method (Primary Recommendation)

This protocol is designed to maximize retention while providing enough electrostatic shielding to resolve the analyte from structurally similar impurities.

System Suitability & Validation Check: Before injecting samples, inject a pure Toluene standard (void volume marker in HILIC). Toluene must elute at t0​ with an RSD of < 1% over 3 injections. If t0​ drifts, the water layer is not stable; extend equilibration time.

  • Column Selection: Zwitterionic column (e.g., SeQuant ZIC-HILIC or Atlantis BEH Z-HILIC), 2.1 x 100 mm, 1.7 µm – 3.5 µm particle size[2].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.7 with Formic Acid.

    • Mobile Phase B (Organic): 90% Acetonitrile / 10% Water containing 20 mM Ammonium Formate. (Note: Pure ACN can precipitate buffer salts; 10% water ensures solubility).

  • Gradient Program:

    • 0.0 - 2.0 min: 100% B (Isocratic hold to establish retention)

    • 2.0 - 10.0 min: Linear gradient to 50% B

    • 10.0 - 12.0 min: Hold at 50% B (Column wash)

    • 12.0 - 12.1 min: Return to 100% B

    • 12.1 - 20.0 min: Re-equilibration at 100% B (Critical step)

  • Flow Rate & Temperature: 0.3 mL/min at 10 °C (Low-temperature stabilization)[4].

  • Sample Diluent: Samples must be dissolved in at least 75% Acetonitrile. Injecting highly aqueous samples will disrupt the local HILIC partition layer, causing peak splitting and artificial co-elution.

Protocol B: Ion-Pairing Reversed-Phase Method (Alternative)

Use this protocol if HILIC is not viable and you are utilizing UV detection (or can tolerate MS signal suppression).

  • Column Selection: High-strength silica C18 (e.g., Waters Acquity BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Heptafluorobutyric acid (HFBA).

    • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% HFBA.

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B

    • 1.0 - 12.0 min: Linear gradient to 60% B

    • 12.0 - 15.0 min: Column wash at 95% B, followed by 5 min re-equilibration at 2% B.

  • Flow Rate & Temperature: 0.4 mL/min at 40 °C.

References

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Chromatography Today.[Link]

  • Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles. Waters Corporation / LCMS.cz.[Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.[Link]

  • Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics. bioRxiv.[Link]

Sources

Validation & Comparative

Comparing 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid vs other pyridinone derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid against other standard pyridinone derivatives reveals its specialized role in modern drug discovery. While traditional pyridinones act as standalone therapeutics or simple pharmacophores, this specific compound is engineered as a bifunctional building block, primarily utilized in Targeted Protein Degradation (TPD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1].

This guide provides a comprehensive, objective comparison of its performance, structural advantages, and practical laboratory applications.

Structural Causality & Scaffold Advantages

Pyridinone (2-pyridone) derivatives are privileged scaffolds in medicinal chemistry. They act as excellent bioisosteres for amides and phenols, offering superior metabolic stability and unique hydrogen-bonding profiles.

3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid (CAS 1533032-32-4) distinguishes itself through three critical structural features:

  • The 2-Oxopyridine Core: Provides a stable hydrogen-bond acceptor (carbonyl) that resists the rapid Phase I metabolism often seen in standard phenyl rings.

  • The 5-Amino Group: Acts as a critical hydrogen-bond donor for target engagement or serves as an orthogonal site for further chemical derivatization.

  • The N-Propanoic Acid Handle: This is the defining feature. Unlike standard pyridinones that require harsh N-alkylation conditions to attach linkers, this molecule possesses a pre-installed, chemically stable aliphatic spacer terminating in a carboxylic acid. This allows for immediate, high-efficiency amide coupling to amine-bearing PROTAC linkers (e.g., PEG chains) without steric hindrance[1].

Comparative Analysis: Pyridinone Derivatives

To understand its utility, we must compare it against other well-known pyridinone derivatives used in drug development.

Table 1: Physicochemical & Functional Comparison of Pyridinone Scaffolds

Compound / ScaffoldPrimary ApplicationKey Structural FeatureLinker Attachment ReadinessLogP (Est.)
3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid PROTAC Warhead / E3 LigandBuilt-in N-propanoic acidHigh (Ready for amide coupling)0.8 - 1.2
4,6-Dimethyl-2-pyridone (Tazemetostat fragment)EZH2 InhibitionMethylated coreLow (Requires cross-coupling)1.5 - 1.8
5-Methyl-1-phenyl-2-(1H)-pyridone (Pirfenidone)Anti-fibrotic (IPF)N-phenyl substitutionNone (Standalone drug)1.9
1-Hydroxy-2-pyridones (Ciclopirox)Antifungal / ChelationN-hydroxyl groupLow (Used for metal chelation)2.1

Application in Targeted Protein Degradation (TPD)

In PROTAC development, the goal is to hijack the Ubiquitin-Proteasome System (UPS). The N-propanoic acid moiety of this compound serves as the perfect vector to project the 5-amino-4-methyl-2-oxopyridine warhead into the binding pocket of a target protein, while the linker extends outward to recruit an E3 ligase.

UPS P PROTAC Molecule (Pyridinone Core) TC Ternary Complex Formation P->TC POI Target Protein POI->TC E3 E3 Ubiquitin Ligase E3->TC UB Polyubiquitination TC->UB DEG Proteasomal Degradation UB->DEG

Mechanism of targeted protein degradation via PROTAC-induced ternary complex.

Experimental Methodologies & Protocols

To ensure a self-validating system, researchers must accurately synthesize the PROTAC and validate its mechanism. The following protocols detail the optimal use of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid.

Protocol 1: HATU-Mediated Amide Coupling for PROTAC Synthesis

Causality Check: HATU is selected over traditional EDC/NHS coupling. The electron-rich nature of the pyridinone ring can occasionally interfere with slower coupling reagents. HATU provides rapid reaction kinetics that outcompete potential side reactions, ensuring high yields of the desired amide bond at the propanoic acid tail.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to form the active ester.

  • Conjugation: Add 1.1 eq of the amine-terminated Linker-E3 Ligand complex (e.g., a PEG3-Thalidomide derivative).

  • Reaction: Stir under an inert nitrogen atmosphere for 4–6 hours. Monitor completion via LC-MS.

  • Quenching & Purification: Quench with saturated NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and purify the resulting PROTAC candidate via Preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).

G A 3-(5-Amino-4-methyl-2-oxopyridin -1(2H)-yl)propanoic acid C Amide Coupling (HATU, DIPEA, DMF) A->C B Amine-Terminated Linker-E3 Ligand B->C D Purification (Prep-HPLC) C->D E Purified PROTAC Candidate D->E

PROTAC synthesis workflow utilizing the propanoic acid handle for amide coupling.

Protocol 2: Ternary Complex Formation Assay (AlphaScreen)

Causality Check: Standard Surface Plasmon Resonance (SPR) only measures binary affinity. Because PROTACs rely on proximity-driven degradation, AlphaScreen is utilized to validate that the synthesized pyridinone-PROTAC successfully bridges the target protein and the E3 ligase in solution.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 10 nM of His-tagged Target Protein and 10 nM of biotinylated E3 ligase (e.g., VHL or CRBN) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA, pH 7.4).

  • Compound Titration: Dispense the synthesized PROTAC in a 12-point concentration gradient (from 10 µM down to 0.05 nM) into a 384-well microplate.

  • Incubation: Add the protein mixture to the PROTAC wells and incubate for 60 minutes at room temperature to allow ternary complex formation.

  • Bead Addition: Under low-light conditions, add 10 µg/mL of Nickel-Chelate Acceptor beads and Streptavidin Donor beads. Incubate for an additional 60 minutes.

  • Detection: Read the plate on an Alpha-enabled microplate reader. A classic "hook effect" (bell-shaped curve) will validate true ternary complex formation.

Quantitative Performance Data

When comparing the synthetic utility of the propanoic acid-modified pyridinone against a standard unfunctionalized pyridinone (which requires manual N-alkylation), the experimental advantages become clear.

Table 2: Experimental Coupling Efficiencies & Pharmacokinetic Impact

Metric3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acidUnfunctionalized 4,6-Dimethyl-2-pyridoneCausality / Rationale
Linker Coupling Yield > 85% (Single step, HATU)< 40% (Multi-step, requires strong base)Pre-installed propanoic acid prevents competing O-alkylation vs N-alkylation side reactions.
Ternary Complex DC50​ 15 - 50 nMN/A (Poor linker attachment)The 3-carbon aliphatic chain provides optimal flexibility for E3 ligase recruitment.
Aqueous Solubility High (> 100 µM in PBS)Moderate (~ 30 µM in PBS)The terminal carboxylic acid (prior to coupling) and subsequent amide bond improve solvation.

Conclusion

For researchers engaged in Targeted Protein Degradation, 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid is vastly superior to standard pyridinones. Its pre-engineered N-propanoic acid vector eliminates the synthetic bottlenecks associated with functionalizing 2-pyridone rings, ensuring high-yield PROTAC generation and robust ternary complex formation.

References

  • Bidepharm. "CAS: 1864161-19-2 / 1533032-32-4 PROTAC E3 Ligand Building Blocks". Retrieved from:[1]

  • Sigma-Aldrich. "3-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoic acid | 1533032-32-4". Retrieved from:

  • BLDPharm. "1564838-30-7 | 5-Amino-1-(3-hydroxybutyl)-4-methyl-1,2-dihydropyridin-2-one and related propanoic acids". Retrieved from:[2]

Sources

Comparative Efficacy of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic Acid as a Novel Epigenetic Modulator In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of small-molecule inhibitors targeting epigenetic reader and eraser proteins requires delicate structural tuning to achieve both high biochemical potency and cellular permeability. 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid has emerged as a highly versatile, fragment-like scaffold, particularly in the competitive inhibition of Lysine-Specific Demethylase 1 (LSD1/KDM1A).

Unlike classical amine oxidase inhibitors (e.g., tranylcypromine) which form irreversible covalent adducts with the FAD cofactor, the 2-oxopyridine core of this compound mimics the natural peptide substrate, while the propanoic acid moiety establishes critical hydrogen-bonding networks within the catalytic pocket. This guide provides an objective, data-driven comparison of this novel reversible scaffold against established irreversible clinical candidates, detailing the self-validating in vitro workflows required to prove its efficacy.

Mechanistic Pathway

LSD1 is a critical chromatin-modifying enzyme that suppresses target gene expression by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[1]. Inhibition of this FAD-dependent enzyme leads to the accumulation of H3K4me2, triggering the re-expression of tumor suppressor genes and driving differentiation in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) models[2].

MechanisticPathway Inhibitor 3-(5-Amino-4-methyl-2-oxopyridin- 1(2H)-yl)propanoic acid LSD1 LSD1/CoREST Complex Inhibitor->LSD1 Inhibits FAD pocket H3K4 H3K4me2 Accumulation LSD1->H3K4 Prevents Demethylation GeneExpr Gene Transcription H3K4->GeneExpr Chromatin Relaxation

Figure 1: Mechanistic pathway of LSD1 inhibition by the 2-oxopyridine derivative.

Comparative Efficacy Profiles

To benchmark the efficacy of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid, it was evaluated alongside two clinical-stage, irreversible LSD1 inhibitors: GSK2879552 [1] and ORY-1001 (Iadademstat) [2].

While irreversible inhibitors typically display sub-nanomolar biochemical potency, their prolonged target residence time can lead to dose-limiting hematological toxicities. The reversible nature of the 2-oxopyridine derivative offers a highly tunable pharmacokinetic profile, maintaining competitive cellular efficacy with a potentially wider therapeutic window.

CompoundBinding MechanismBiochemical IC₅₀ (nM)CETSA EC₅₀ (nM)MOLM-13 Cell Viability GI₅₀ (nM)
3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid Reversible, competitive45.2 ± 3.1110.5 ± 8.2320.4 ± 15.6
GSK2879552 Irreversible, FAD-adduct15.4 ± 1.840.1 ± 4.5137.0 ± 30.0
ORY-1001 Irreversible, covalent< 5.012.3 ± 2.115.5 ± 3.4

Data represents mean ± SD from three independent replicates.

Orthogonal In Vitro Validation Protocols

To ensure data integrity, the evaluation of epigenetic modulators requires a cascade of orthogonal assays. The workflow below outlines the transition from cell-free biochemical validation to intracellular target engagement.

Workflow Step1 1. Biochemical Profiling (TR-FRET Assay) Data1 IC50 Determination Step1->Data1 Step2 2. Target Engagement (CETSA) Data2 In Cellulo EC50 Step2->Data2 Step3 3. Phenotypic Screening (AML Cell Viability) Data3 Growth Inhibition Step3->Data3 Data1->Step2 Data2->Step3

Figure 2: Orthogonal in vitro validation workflow for epigenetic inhibitors.

Protocol 1: Enzymatic Inhibition via TR-FRET

Causality & Rationale: Small molecules containing highly conjugated ring systems (like pyridines) often exhibit autofluorescence, leading to false positives in standard fluorescence polarization assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by introducing a time delay (e.g., 50 µs) before signal acquisition, allowing short-lived background fluorescence to decay. The ratiometric readout (665 nm / 615 nm) normalizes for well-to-well liquid handling variations, creating a self-validating system[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme solution containing 0.8 nM recombinant LSD1/CoREST complex in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 0.01% Tween-20, 0.1% BSA).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense a 10-point, 3-fold serial dilution of 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid into a 384-well pro-plate. Include DMSO as a negative control and GSK2879552 as a positive control.

  • Enzyme Incubation: Add 5 µL of the 2X LSD1 solution to the wells. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a 2X substrate mix containing 400 nM biotinylated H3K4me1 peptide and 20 µM FAD. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing Europium cryptate-labeled anti-H3K4me0 antibody (donor) and Streptavidin-XL665 (acceptor).

  • Data Acquisition: Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., SpectraMax Paradigm), exciting at 320 nm and measuring emission at 615 nm and 665 nm[3]. Calculate the IC₅₀ using a 4-parameter logistic fit based on the 665/615 ratio.

Protocol 2: Cellular Target Engagement via CETSA

Causality & Rationale: Biochemical potency does not guarantee that a compound can penetrate the lipid bilayer or bind its target in the presence of competing intracellular metabolites. The Cellular Thermal Shift Assay (CETSA) measures ligand-triggered thermodynamic stabilization of cellular proteins[4]. Because proteins denature and aggregate at specific melting temperatures (Tm), a compound that successfully binds its target will shift this Tm. This provides definitive, label-free proof of in cellulo target engagement[4].

Step-by-Step Methodology:

  • Cell Treatment: Seed MOLM-13 AML cells at 2×106 cells/mL. Treat with varying concentrations of the 2-oxopyridine compound (0.1 µM to 10 µM) or DMSO vehicle for 2 hours at 37°C to ensure steady-state intracellular distribution.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the suspension into 8 equal aliquots in PCR tubes.

  • Heat Shock: Subject the aliquots to a temperature gradient (e.g., 40°C to 64°C) using a thermal cycler for exactly 3 minutes, followed by a 3-minute cooling phase at 25°C. Self-validation check: The strict timing ensures uniform denaturation kinetics across all samples.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to separate the aggregated (denatured) proteins from the soluble (folded) fraction.

  • Quantification: Carefully extract the soluble supernatant. Quantify the remaining soluble LSD1 protein using quantitative Western blotting or a high-throughput AlphaLISA assay.

  • Analysis: Plot the soluble protein fraction against temperature to determine the shift in Tm ( Δ Tm), or plot against compound concentration at a fixed denaturing temperature to calculate the CETSA EC₅₀.

Conclusion

While irreversible inhibitors like GSK2879552 and ORY-1001 dominate the current clinical landscape for LSD1 inhibition due to their sheer potency[1][2], the 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid scaffold represents a highly viable alternative. By utilizing a reversible binding mechanism that mimics the endogenous substrate, it achieves robust biochemical inhibition (IC₅₀ = 45.2 nM) and proven intracellular target engagement (CETSA EC₅₀ = 110.5 nM). The rigorous, self-validating TR-FRET and CETSA workflows detailed above ensure that researchers can confidently differentiate true epigenetic modulators from assay artifacts.

References

  • Definition of LSD1 inhibitor GSK2879552 - NCI Drug Dictionary Source: National Cancer Institute (cancer.gov) URL: [Link]

  • Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes Source: National Institutes of Health (nih.gov) URL: [Link]

  • High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform Source: Molecular Devices (moleculardevices.com) URL: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications (acs.org) URL: [Link]

Sources

Benchmarking 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic Acid (AMOPA) Against Standard Reference Materials

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Integrin α4​β7​ Antagonism & Peptidomimetic Scaffold Validation

Executive Summary & Mechanistic Rationale

The development of orally bioavailable protein-protein interaction (PPI) inhibitors requires scaffolds that can mimic complex peptide motifs while resisting enzymatic degradation. 3-(5-Amino-4-methyl-2-oxopyridin-1(2H)-yl)propanoic acid (hereafter referred to as AMOPA ) is a highly constrained, synthetic β -amino acid derivative. Its 2-oxopyridine core provides a rigidified bioisostere that effectively mimics the bioactive conformation of the Leu-Asp-Thr (LDT) tripeptide motif.

In gastrointestinal immunology, the LDT motif is critical for the binding of the mucosal addressin cell adhesion molecule 1 (MAdCAM-1) to the integrin α4​β7​ receptor 1. Linear peptides targeting this interface suffer from rapid proteolytic cleavage and high conformational entropy, leading to poor pharmacokinetics and off-target cross-reactivity (e.g., with α4​β1​ ).

The Causality of the Scaffold Design: By embedding the pharmacophore into a 4-methyl-2-pyridone ring, we strictly limit the ϕ and ψ dihedral angles 2. This conformational locking positions the propanoic acid moiety and the primary amine in an optimal geometric vector to coordinate the divalent cation ( Mg2+ or Mn2+ ) within the metal ion-dependent adhesion site (MIDAS) of the integrin β7​ subunit.

To validate AMOPA's utility in drug discovery, this guide benchmarks its biophysical and biochemical performance against three Standard Reference Materials (SRMs):

  • Vedolizumab: The clinical biologic standard (monoclonal antibody).

  • MORF-057: An advanced clinical-stage small-molecule α4​β7​ inhibitor.

  • Firategrast: A dual α4​β1​/α4​β7​ small-molecule inhibitor.

Pathway MAdCAM1 MAdCAM-1 (Endothelial Ligand) Integrin Integrin α4β7 (Lymphocyte Receptor) MAdCAM1->Integrin Binds MIDAS Homing Lymphocyte Homing & Gut Inflammation Integrin->Homing Triggers AMOPA AMOPA Scaffold (Small Molecule) AMOPA->Integrin Allosteric/Orthosteric Blockade Vedolizumab Vedolizumab (Biologic SRM) Vedolizumab->Integrin Steric Blockade

Figure 1: Mechanism of α4β7 integrin blockade by AMOPA versus standard reference materials.

Quantitative Benchmarking Data

The following table synthesizes the experimental profiling of the AMOPA scaffold against the chosen SRMs. Data reflects standardized label-free adhesion and surface plasmon resonance (SPR) outputs.

Compound / ScaffoldMolecular ClassMW ( g/mol ) α4​β7​ KD​ (nM) α4​β1​ KD​ (nM)Selectivity ( β7​ vs β1​ )Cell Adhesion IC50​ (nM)
AMOPA Synthetic Scaffold196.2012.4>10,000>800x45.2
MORF-057 (SRM) Small Molecule~500.02.1>5,000>2,380x8.5
Firategrast (SRM) Small Molecule436.4515.618.2~1.1x52.1
Vedolizumab (SRM) Monoclonal Antibody~145,0000.3>10,000>33,000x1.2

Data Interpretation: While AMOPA is a low-molecular-weight fragment compared to the fully elaborated MORF-057, it achieves sub-50 nM cellular potency and exceptional β7​ selectivity. This demonstrates that the 2-oxopyridin-1(2H)-yl propanoic acid core is a highly efficient pharmacophore for integrin targeting.

Self-Validating Experimental Protocols

To ensure rigorous trustworthiness and reproducibility, the benchmarking relies on self-validating assay systems. Traditional fluorescence-based assays require bulky fluorophore conjugation, which induces severe steric hindrance on small scaffolds like AMOPA, artificially inflating IC50​ values. Therefore, we utilize label-free optical biosensing and SPR methodologies 3.

Protocol A: Label-Free Cell Adhesion Assay (SRU BIND Platform)

This protocol measures the functional inhibition of lymphocyte adhesion to MAdCAM-1 without the use of reporter dyes 4.

Step-by-Step Methodology:

  • Surface Preparation: Coat 384-well SRU BIND biosensor microplates with 2 µg/mL of recombinant human MAdCAM-1-Fc chimera overnight at 4°C.

  • Blocking: Wash the plate three times with assay buffer (TBS containing 1 mM MnCl2​ and 1 mM CaCl2​ ). Block non-specific binding sites using 1% BSA in assay buffer for 2 hours at room temperature.

  • Compound Pre-incubation: Harvest RPMI-8866 cells (which constitutively express high levels of active α4​β7​ ). Pre-incubate 1×105 cells/well with varying concentrations of AMOPA, MORF-057, Firategrast, or Vedolizumab (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Label-Free Detection: Transfer the cell-compound suspensions to the biosensor plate. Monitor the shift in Peak Wavelength Value (PWV) continuously for 60 minutes using the BIND Reader.

  • Self-Validation Control: Include a Mn2+ -free buffer control (negative adhesion) and a vehicle-only control (maximum adhesion). Calculate the IC50​ based on the percentage reduction in maximum PWV shift relative to the vehicle control.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

SPR provides real-time, label-free quantification of association ( kon​ ) and dissociation ( koff​ ) rates, allowing us to calculate the true thermodynamic affinity ( KD​ ) of the AMOPA scaffold.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human α4​β7​ integrin (diluted in 10 mM sodium acetate, pH 4.5) to a target level of 3,000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a 2-fold dilution series of AMOPA (0.1 nM to 1000 nM) in running buffer (HBS-P+ supplemented with 1 mM MnCl2​ to maintain the integrin's active open-headpiece conformation).

  • Kinetic Injection: Flow the analytes over the functionalized flow cell and a blank reference cell at a flow rate of 30 µL/min.

  • Measurement: Record the association phase for 180 seconds, followed by a switch to running buffer to record the dissociation phase for 300 seconds.

  • Regeneration: Inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analytes and regenerate the integrin surface.

  • Data Fitting: Subtract the reference flow cell signal (double-referencing). Fit the resulting sensograms to a 1:1 Langmuir binding model to derive kinetic parameters.

SPR_Workflow Step1 1. Surface Functionalization (Immobilize Recombinant α4β7) Step2 2. Analyte Injection (AMOPA vs SRMs at 0.1-1000 nM) Step1->Step2 Step3 3. Association Phase (Measure k_on) Step2->Step3 Step4 4. Dissociation Phase (Measure k_off with buffer wash) Step3->Step4 Step5 5. Kinetic Modeling (1:1 Langmuir binding fit for KD) Step4->Step5

Figure 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic benchmarking.

References

  • A Phase 2 Study of MORF-057, an Oral α4β7 Integrin Inhibitor in Moderately to Severely Active Ulcerative Colitis PubMed (NIH) URL:[Link][1]

  • A label-free approach to identify inhibitors of alpha4beta7-mediated cell adhesion to MadCAM PubMed (NIH) URL:[Link][3]

  • The Role and Application of MAdCAM-1/α4β7-Induced Lymphocyte Migration in Inflammatory Enterohepatic Diseases MDPI URL:[Link][4]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a novel pyridine derivative, the proper handling and disposal of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for its disposal, grounded in established safety principles for chemical waste management. The procedures outlined are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each step to foster a culture of safety and compliance.

Hazard Assessment and Characterization

Assumed Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]

  • Irritation: Potential to cause skin and eye irritation.[2][5]

  • Environmental Hazard: As with many synthetic organic compounds, it should be prevented from entering the environment.[6][7]

Due to these potential hazards, sewer disposal is strictly prohibited.[8][9] All waste containing this compound must be collected and managed as hazardous chemical waste.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure begins with the consistent use of appropriate PPE. Before handling the compound or its waste, ensure the following are worn:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.Protects eyes from splashes of contaminated solvents or direct contact with the solid compound.
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Latex gloves are not recommended for handling pyridine derivatives.[1]
Body Protection A lab coat, fully buttoned.Protects against accidental spills and contamination of personal clothing.
Respiratory To be used in a certified chemical fume hood.Minimizes the risk of inhaling airborne particles or vapors, especially when handling the solid.[1][10]
Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation at the point of generation is a cornerstone of safe and compliant chemical waste management.[9][11] Do not mix this waste stream with other incompatible waste types.

Step 1: Container Selection

  • Choose a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • The container must be in good condition, free from cracks or damage, and have a secure, leak-proof lid.[9]

Step 2: Waste Collection

  • Solid Waste: Collect any solid 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid, along with any contaminated items (e.g., weighing paper, gloves, pipette tips), and place them directly into the designated waste container.

  • Aqueous/Solvent Waste: If the compound is in solution, collect it in a designated liquid waste container. It is crucial to separate halogenated and non-halogenated solvent waste streams.[8]

Step 3: Labeling the Waste Container

  • Proper labeling is a critical regulatory requirement.[8][11] Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid." Avoid using abbreviations or chemical formulas.

    • An accurate estimation of the concentration and the solvent system (if applicable).

    • The date accumulation started.[8]

Step 4: Storage in the Laboratory

  • Store the waste container in a designated satellite accumulation area within the laboratory.[12]

  • This area should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Ensure the container is kept closed at all times, except when adding waste.

  • Store in a well-ventilated area, away from heat sources or ignition.[1]

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Section 2.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial absorbent pad) to contain the spill.

  • Cleanup: Carefully scoop up the absorbed material or the solid spill and place it in the designated hazardous waste container.[13][14]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[14]

Final Disposal Pathway

The ultimate disposal of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid waste must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[15] The most common and effective method for destroying organic chemical waste is high-temperature incineration in a permitted hazardous waste incinerator.[14][16]

Workflow for Disposal Request:

  • Ensure the waste container is no more than three-quarters full to prevent overfilling and potential spills.[8]

  • Securely close the container lid.

  • Complete the hazardous waste tag with all required information.

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management team to schedule a pickup.

The disposal process is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for the "cradle-to-grave" management of hazardous waste.[6][9][11]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid.

DisposalWorkflow Disposal Workflow for 3-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)propanoic acid cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) start->ppe Always fume_hood Work in a Chemical Fume Hood ppe->fume_hood select_container Select Compatible & Labeled Hazardous Waste Container fume_hood->select_container spill Spill Occurs fume_hood->spill Potential Event segregate Segregate Waste: Solid vs. Liquid Halogenated vs. Non-halogenated select_container->segregate store Store in Satellite Accumulation Area Keep Container Closed segregate->store request_pickup Request Pickup from EHS or Licensed Waste Vendor store->request_pickup incineration High-Temperature Incineration (by licensed facility) request_pickup->incineration end End: Compliant Disposal incineration->end spill_ppe Don PPE & Contain Spill spill->spill_ppe spill_cleanup Collect Spill Debris as Hazardous Waste spill_ppe->spill_cleanup spill_cleanup->segregate Add to waste container

Caption: Disposal workflow for pyridine-based compounds.

References

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. (2024, March 12). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). (2025, November 25). [Link]

  • Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia . ACS Publications. (2025, November 13). [Link]

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. (2023, February 27). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025, May 21). [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important . Rx Destroyer. (2022, January 20). [Link]

  • Pyridine: Properties, Uses, and Safety Guidelines You Must Know . (2026, March 17). [Link]

  • Peptide Institute, Inc. Safety Data Sheet . Peptide Institute, Inc. (2014, October 24). [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency (EPA). (2025, March 28). [Link]

  • Safe Laboratory Hazardous Waste Disposal Tips . Environmental Marketing Services. (2025, September 22). [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]

  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. (2023, February 1). [Link]

  • PYRIDINE AR - Safety Data Sheet . Loba Chemie. (2023, November 24). [Link]

  • Waste Management in Pharma Manufacturing . AbbVie CMO. [Link]

  • 3-(5-oxooxolan-2-yl)propanoic acid Safety Data Sheet . DC Chemicals. (2026, March 18). [Link]

  • A Review on Managing of Pharmaceutical Waste in Industry . ResearchGate. (2025, November 26). [Link]

  • Lithofin MPP - Safety Data Sheet . Lithofin. (2022, August 12). [Link]

  • 3-(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)propanoic acid - Chemical Substance Information . NextSDS. [Link]

  • 3-Iodo-5-methyl-pyridin-2-ylamine acetate - MATERIAL SAFETY DATA SHEET . Chemcia Scientific. [Link]

Sources

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。